Alkbh5-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C13H13NO3 |
|---|---|
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
1-[2-(2-methoxyphenyl)ethyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C13H13NO3/c1-17-11-5-3-2-4-10(11)8-9-14-12(15)6-7-13(14)16/h2-7H,8-9H2,1H3 |
Clé InChI |
HIXVCNYFZONNJH-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
What is the mechanism of action of Alkbh5-IN-5?
An in-depth search for a specific inhibitor designated "Alkbh5-IN-5" has yielded no direct results in the public domain or scientific literature. This designation may refer to a compound that is not yet publicly disclosed, is part of an internal library, or may be a misnomer.
However, a comprehensive technical guide on the broader class of ALKBH5 inhibitors, their mechanisms of action, and their effects on various signaling pathways can be provided. This guide will address the core requirements of the original request, offering valuable insights for researchers, scientists, and drug development professionals working in the field of RNA epigenetics and oncology.
Introduction to ALKBH5: A Key RNA Demethylase
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a pivotal role in post-transcriptional gene regulation.[1][2] This modification is dynamically regulated by a complex interplay of "writer" (methyltransferase) and "eraser" (demethylase) enzymes.[1][3] AlkB homolog 5 (ALKBH5) is a key m6A demethylase, belonging to the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases.[1] ALKBH5 removes the methyl group from m6A in RNA, thereby influencing mRNA stability, splicing, export, and translation.[1][4][5]
ALKBH5 is predominantly located in nuclear speckles, where it is involved in mRNA processing.[1][5] Its dysregulation has been implicated in a variety of human diseases, including cancer, metabolic disorders, and reproductive system diseases, making it an attractive therapeutic target.[1][2][3]
General Mechanism of Action of ALKBH5 Inhibitors
ALKBH5 inhibitors are small molecules designed to block the demethylase activity of the enzyme. The primary mechanism of action for most known ALKBH5 inhibitors involves competition with the enzyme's cofactor, α-ketoglutarate (2-oxoglutarate), or chelation of the essential Fe(II) ion in the active site.[6] By binding to the active site, these inhibitors prevent ALKBH5 from catalyzing the demethylation of m6A on target mRNAs.
The inhibition of ALKBH5 leads to a global increase in m6A levels in the transcriptome.[5][7] This hypermethylation can have profound effects on cellular processes, depending on the specific target mRNAs and the cellular context.
Downstream Cellular and Molecular Consequences of ALKBH5 Inhibition
Inhibition of ALKBH5 has been shown to impact numerous cellular pathways, primarily through the modulation of gene expression. The increased m6A modification on specific transcripts can lead to their recognition by m6A "reader" proteins, such as the YTH domain-containing family proteins (YTHDF1, YTHDF2, YTHDF3, YTHDC1, YTHDC2).[8] The binding of these reader proteins can, in turn, alter the fate of the mRNA. For example, YTHDF2 binding can promote mRNA degradation, while YTHDF1 can enhance translation efficiency.
Key signaling pathways affected by ALKBH5 inhibition include:
-
Cell Cycle and DNA Damage Response: ALKBH5 has been shown to regulate cell cycle progression, and its depletion can lead to an increase in G2-phase cells.[4]
-
Oncogenic Pathways: In several cancers, such as glioblastoma, ALKBH5 promotes tumorigenesis by demethylating key oncogenic transcripts like FOXM1 and NANOG.[3][9] Inhibition of ALKBH5 in these contexts can suppress cancer cell proliferation and self-renewal.
-
Metabolism: ALKBH5 is involved in regulating metabolic pathways, including glycolysis and lipid metabolism.[9][10] For instance, it can modulate glycolysis in bladder cancer cells through a CK2α-mediated pathway.[9]
-
Immune Response: ALKBH5 plays a role in regulating T-cell development and function, and its inhibition can impact immune responses.[6][11]
Quantitative Data for Known ALKBH5 Inhibitors
While no data is available for "this compound", several small molecule inhibitors of ALKBH5 have been developed and characterized. The following table summarizes publicly available quantitative data for some of these compounds.
| Inhibitor | IC50 (µM) | Assay Type | Cell Line(s) | Reference |
| Compound 3 | 0.84 | In vitro demethylation assay | - | [8] |
| Compound 6 | 1.79 | In vitro demethylation assay | - | [8] |
| MV1035 | Weak inhibition | 2OG competition assay | - | [6] |
| PDCA | Weak inhibition | 2OG competition assay | - | [6] |
| IOX3 | Weak inhibition | 2OG competition assay | - | [6] |
| Chlorogenic acid | Not specified | In vitro activity assay | - | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of ALKBH5 inhibitors.
In Vitro ALKBH5 Demethylation Assay
Objective: To determine the direct inhibitory effect of a compound on ALKBH5 enzymatic activity.
Materials:
-
Recombinant human ALKBH5 protein
-
m6A-containing single-stranded RNA (ssRNA) or DNA (ssDNA) oligonucleotide substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 µM (NH4)2Fe(SO4)2·6H2O, 100 µM 2-oxoglutarate, 2 mM L-ascorbic acid, 100 µg/mL bovine serum albumin)
-
Test inhibitor compound
-
Quenching solution (e.g., 5 mM EDTA)
-
MALDI-TOF mass spectrometer or LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant ALKBH5, and the m6A-modified oligonucleotide substrate.
-
Add the test inhibitor at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 7 minutes).[12]
-
Stop the reaction by adding the quenching solution.
-
Analyze the reaction products by MALDI-TOF mass spectrometry or LC-MS/MS to quantify the demethylated and methylated substrate.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of an inhibitor to ALKBH5 in a cellular context.
Materials:
-
Intact cells expressing ALKBH5
-
Test inhibitor compound
-
Lysis buffer
-
Antibodies against ALKBH5 and a loading control (e.g., actin)
-
Western blotting reagents and equipment
Procedure:
-
Treat intact cells with the test inhibitor or vehicle control.
-
Heat the cell suspensions at a range of temperatures.
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble ALKBH5 at each temperature by Western blotting.
-
In the presence of a binding inhibitor, the thermal stability of ALKBH5 will be increased, resulting in more soluble protein at higher temperatures compared to the vehicle control.
Global m6A Quantification Assay
Objective: To measure the effect of an ALKBH5 inhibitor on total m6A levels in cellular RNA.
Materials:
-
Cells treated with the inhibitor or vehicle control
-
Total RNA extraction kit
-
mRNA purification kit (optional)
-
m6A quantification kit (e.g., ELISA-based or dot blot) or LC-MS/MS system
-
For dot blot: anti-m6A antibody, secondary antibody, and detection reagents
Procedure:
-
Treat cells with the ALKBH5 inhibitor for a specified duration.
-
Isolate total RNA and, if desired, purify mRNA.
-
Quantify the m6A levels using one of the following methods:
-
ELISA-based kit: Follow the manufacturer's instructions to measure the m6A/A ratio.
-
Dot Blot: Spot serial dilutions of RNA onto a nitrocellulose membrane. Probe the membrane with an anti-m6A antibody, followed by a secondary antibody and chemiluminescent detection. Quantify the dot intensity.
-
LC-MS/MS: Digest the RNA to nucleosides and analyze the ratio of m6A to adenosine (B11128) using mass spectrometry. This is the most quantitative method.
-
Visualizations
Signaling Pathway of ALKBH5 in Glioblastoma
Caption: ALKBH5-mediated demethylation of FOXM1 mRNA in glioblastoma.
Experimental Workflow for ALKBH5 Inhibitor Characterization
Caption: Workflow for the characterization of ALKBH5 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. The biological function of m6A demethylase ALKBH5 and its role in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the m6A demethylases FTO and ALKBH5 : structural, biological function, and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA demethylase ALKBH5 regulates cell cycle progression in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALKBH5 Is a Mammalian RNA Demethylase that Impacts RNA Metabolism and Mouse Fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of RNA m6A demethylase ALKBH5 in the mechanisms of fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ALKBH5 Inhibited Cell Proliferation and Sensitized Bladder Cancer Cells to Cisplatin by m6A-CK2α-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ALKBH5 enhances lipid metabolism reprogramming by increasing stability of FABP5 to promote pancreatic neuroendocrine neoplasms progression in an m6A-IGF2BP2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | ALKBH5 in development: decoding the multifaceted roles of m6A demethylation in biological processes [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Unveiling the Biological Impact of ALKBH5 Inhibition: A Technical Guide to Alkbh5-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a pivotal role in RNA metabolism, including splicing, stability, and translation. The reversible nature of this modification is maintained by a delicate balance between m6A methyltransferases ("writers") and demethylases ("erasers"). One such eraser, the α-ketoglutarate-dependent dioxygenase AlkB homolog 5 (ALKBH5), has emerged as a critical regulator in various biological processes and a promising therapeutic target in several diseases, notably in acute myeloid leukemia (AML). This technical guide provides an in-depth overview of the biological functions of ALKBH5 inhibition by a potent and selective covalent inhibitor, Alkbh5-IN-5. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols, and visualize the associated signaling pathways.
This compound, also identified as compound 18l, is a highly selective and potent covalent inhibitor of ALKBH5. It has been shown to effectively modulate cellular m6A levels, induce differentiation and apoptosis in cancer cells, and exhibit significant anti-tumor activity in vivo.[1][2][3]
Quantitative Data Summary
The inhibitory and biological activities of this compound have been characterized through a series of in vitro and in vivo experiments. The key quantitative data are summarized in the tables below for easy comparison.
| Parameter | Value | Assay Method | Reference |
| IC50 (ALKBH5) | 0.62 µM | In vitro Fluorescence Polarization | [1] |
| Kd (ALKBH5) | 804 nM | Isothermal Titration Calorimetry | [1] |
| Inhibitory Mechanism | Covalent (targets Cys200) | Mass Spectrometry | [2][3] |
Table 1: In Vitro Inhibitory Activity of this compound against ALKBH5. This table summarizes the direct inhibitory potency and binding affinity of this compound for the ALKBH5 protein.
| Cell Line | Parameter | Value | Assay Method | Reference |
| NB4 (AML) | Antiproliferative IC50 | 0.63 µM | Cell Viability Assay | [1] |
| NB4 (AML) | Tumor Growth Inhibition (TGITV) | 66.3% at 1 mg/kg | In Vivo Xenograft Model | [1] |
| NB4 (AML) | Tumor Growth Inhibition (TGITV) | 76.8% at 2.5 mg/kg | In Vivo Xenograft Model | [2] |
Table 2: Anti-leukemic Activity of this compound. This table highlights the potent anti-cancer effects of this compound in a well-established acute myeloid leukemia cell line, both in vitro and in a preclinical in vivo model.
Mechanism of Action and Biological Consequences
This compound exerts its biological effects by covalently modifying the Cys200 residue within the catalytic domain of ALKBH5.[2][3] This irreversible binding inhibits the demethylase activity of ALKBH5, leading to an accumulation of m6A modifications on target mRNAs. The increased m6A levels on key transcripts can alter their stability and translation, thereby affecting downstream signaling pathways that regulate cell proliferation, differentiation, and apoptosis. In the context of AML, inhibition of ALKBH5 by this compound has been shown to promote the differentiation of leukemic cells and induce programmed cell death, ultimately leading to a reduction in tumor growth.[1][2]
Key Signaling Pathways
ALKBH5 is known to regulate various signaling pathways implicated in cancer progression. While the direct downstream effects of this compound are still under investigation, the known roles of ALKBH5 suggest that its inhibition likely impacts the NF-κB and MAPK signaling cascades.[4] ALKBH5 can regulate the stability of key transcripts within these pathways, and its inhibition would be expected to reverse these effects.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
Synthesis of this compound (Compound 18l)
The synthesis of this compound involves a multi-step process starting from commercially available materials. A representative synthesis of a similar 1H-pyrrole-2,5-dione derivative is described in the literature.[5] The general approach involves the reaction of a substituted aniline (B41778) with maleic anhydride (B1165640) to form a maleamic acid, followed by cyclization to yield the desired maleimide (B117702) core. Further modifications can be introduced to arrive at the final structure of this compound.
In Vitro ALKBH5 Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a compound to inhibit the demethylase activity of ALKBH5 by monitoring the binding of a fluorescently labeled m6A-containing RNA substrate to the enzyme.
Materials:
-
Recombinant human ALKBH5 protein
-
Fluorescently labeled single-stranded RNA (ssRNA) substrate containing a single m6A modification
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
Microplate reader capable of fluorescence polarization measurements
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the ALKBH5 protein (final concentration, e.g., 100 nM) to each well.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the demethylation reaction by adding the fluorescently labeled m6A-ssRNA substrate (final concentration, e.g., 20 nM).
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Measure the fluorescence polarization on a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (e.g., using NB4 cells)
This assay determines the effect of this compound on the growth of cancer cells.
Materials:
-
NB4 acute myeloid leukemia cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed NB4 cells into a 96-well plate at a density of, for example, 5,000 cells per well.
-
Prepare a serial dilution of this compound in the complete cell culture medium.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 value.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG mice)
-
NB4 cells
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of NB4 cells (e.g., 1 x 107 cells) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 1 mg/kg) or vehicle control to the respective groups via a suitable route (e.g., intraperitoneal injection) on a defined schedule (e.g., daily).
-
Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of ALKBH5 and a promising lead compound for the development of novel anti-cancer therapeutics. Its high selectivity and potent, covalent mechanism of action make it a powerful tool for dissecting the role of m6A RNA methylation in health and disease. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers seeking to utilize this compound in their own investigations. Further studies are warranted to fully elucidate the downstream signaling pathways affected by this inhibitor and to explore its therapeutic potential in a broader range of malignancies.
References
- 1. Discovery of Covalent and Cell-Active ALKBH5 Inhibitors with Potent Antileukemia Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. english.cas.cn [english.cas.cn]
- 3. Research News----Shanghai Institute of Material Medical Chinese Academy of Sciences [english.simm.cas.cn]
- 4. RNA demethylase ALKBH5 promotes tumorigenesis in multiple myeloma via TRAF1-mediated activation of NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
Modulating Gene Expression Through ALKBH5: A Technical Guide
Disclaimer: As of the latest literature review, specific public domain data regarding a small molecule inhibitor designated "Alkbh5-IN-5" is not available. This guide, therefore, focuses on the broader effects of modulating the activity of the N6-methyladenosine (m6A) demethylase ALKBH5 on gene expression, a critical aspect for researchers and professionals in drug development targeting this protein. The principles and findings discussed herein are based on studies involving the genetic knockdown, knockout, or overexpression of ALKBH5 and provide a foundational understanding of its role in cellular processes.
Core Concepts: ALKBH5 and m6A RNA Demethylation
N6-methyladenosine (m6A) is the most prevalent internal modification of messenger RNA (mRNA) in eukaryotes, playing a crucial role in post-transcriptional gene regulation.[1][2][3][4] This modification is dynamically regulated by methyltransferases ("writers") and demethylases ("erasers").[2][4][5] ALKBH5, an Fe(II)/α-ketoglutarate-dependent dioxygenase, is a key m6A demethylase that removes the methyl group from adenosine (B11128) residues in RNA.[1][3] By doing so, ALKBH5 influences various aspects of RNA metabolism, including splicing, stability, nuclear export, and translation, thereby modulating gene expression.[2][3][4][6] Dysregulation of ALKBH5 activity has been implicated in numerous human diseases, including cancer, metabolic disorders, and infertility.[3][4]
Effects of ALKBH5 Modulation on Gene Expression
Modulation of ALKBH5 activity, primarily studied through its genetic depletion (knockdown or knockout), leads to significant changes in global m6A levels and the expression of numerous genes.
Global Effects on RNA
-
Increased m6A Levels: Knockdown or knockout of ALKBH5 consistently results in an increase in the overall level of m6A methylation in total mRNA.[6] For instance, a 48-hour knockdown of ALKBH5 in HeLa cells led to an approximate 9% increase in m6A levels in total mRNA.[6]
-
Altered RNA Metabolism: Deficiency in ALKBH5 can lead to complex effects on RNA metabolism, including increased rates of nascent RNA synthesis and slight reductions in global RNA stability.[6] It also affects the assembly of mRNA processing factors in nuclear speckles and influences mRNA export.[6]
Tabulated Summary of Gene Expression Changes
The following tables summarize the observed changes in the expression of specific genes and gene categories upon ALKBH5 knockdown or knockout in various biological contexts.
Table 1: Effects of ALKBH5 Knockdown/Knockout on Gene Expression in Cancer
| Cancer Type | Target Gene/Pathway | Effect of ALKBH5 Knockdown/Knockout on Target | Consequence | Reference |
| Glioblastoma | FOXM1 | Decreased expression | Inhibition of glioblastoma stem-like cell growth and self-renewal.[4][7] | [4][7] |
| Breast Cancer | NANOG, KLF4 | Decreased mRNA stability and expression | Reduction in breast cancer stem cell enrichment.[4] | [4] |
| Osteosarcoma | pre-miR-181b-1, YAP | Increased m6A methylation | Suppression of tumor progression and induction of apoptosis.[3] | [3] |
| Non-small cell lung cancer | TGF-β/SMAD signaling | Enhanced signaling | Inhibition of tumor invasion and metastasis.[8] | [8] |
| Pancreatic Cancer | PER1 | Decreased mRNA stability and expression | Inhibition of tumor cell growth via the ATM-CHK2-P53/CDC25C pathway.[8] | [8] |
Table 2: Effects of ALKBH5 Knockdown/Knockout on Gene Expression in Development and Other Processes
| Biological Process | Target Gene/Pathway | Effect of ALKBH5 Knockdown/Knockout on Target | Consequence | Reference |
| Spermatogenesis | Spermatogenesis-related genes (p53 functional network) | Altered expression of 1,551 genes | Impaired fertility and apoptosis of spermatocytes.[6] | [6] |
| DNA Damage Response | CDKN1A, CDKN2B | Increased m6A, enhanced stability and expression | Cell cycle G2/M phase arrest, facilitated DNA damage repair, and reduced apoptosis.[8] | [8] |
| Human Embryonic Stem Cell Differentiation | GATA6 | Decreased mRNA stability | Disrupted definitive endoderm differentiation.[1] | [1] |
| Osteogenic Differentiation | BMP2, RUNX2 | Decreased mRNA stability | Impaired osteogenic differentiation.[1] | [1] |
Signaling Pathways and Experimental Workflows
ALKBH5 in the DNA Damage Response
The following diagram illustrates the role of ALKBH5 in the DNA damage response (DDR). In response to DNA damage (e.g., from X-ray radiation), ALKBH5-mediated demethylation of cyclin-dependent kinase inhibitors is altered.
Caption: ALKBH5's role in the DNA damage response.
Experimental Workflow for Assessing ALKBH5 Inhibition
This diagram outlines a typical experimental workflow to investigate the effects of an ALKBH5 inhibitor on gene expression.
Caption: Workflow for analyzing ALKBH5 inhibitor effects.
Experimental Protocols
The following are representative protocols for key experiments used to study the effects of ALKBH5 on gene expression.
RNA-Sequencing (RNA-Seq)
Objective: To perform global transcriptome analysis to identify differentially expressed genes upon modulation of ALKBH5.
Methodology:
-
Cell Culture and Treatment: Plate cells of interest (e.g., HEK293T, HeLa) and treat with an ALKBH5 inhibitor at various concentrations or transfect with siRNA targeting ALKBH5. Include appropriate vehicle or non-targeting siRNA controls.
-
RNA Isolation: After the desired incubation period, harvest cells and isolate total RNA using a TRIzol-based method or a commercial kit, ensuring high purity and integrity (RIN > 8).
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from 1-2 µg of total RNA.
-
Fragment the rRNA-depleted RNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control of raw sequencing reads.
-
Align reads to the reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between treated and control groups.
-
Conduct pathway and gene ontology enrichment analysis on the list of differentially expressed genes.
-
m6A Dot Blot Assay
Objective: To determine the global m6A levels in mRNA following ALKBH5 inhibition.
Methodology:
-
mRNA Isolation: Isolate total RNA as described for RNA-Seq. Purify mRNA from total RNA using oligo(dT)-magnetic beads.
-
RNA Denaturation and Blotting:
-
Denature serial dilutions of mRNA samples by heating.
-
Spot the denatured mRNA onto a nitrocellulose or nylon membrane and crosslink using UV radiation.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with a primary antibody specific for m6A.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the membrane.
-
Quantification: Quantify the dot intensity using densitometry software. Methylene blue staining of the membrane can be used as a loading control.
Reverse Transcription Quantitative PCR (RT-qPCR)
Objective: To validate the differential expression of specific genes identified by RNA-Seq.
Methodology:
-
RNA Isolation and cDNA Synthesis: Isolate total RNA and synthesize cDNA from 1 µg of RNA using a reverse transcription kit.
-
Primer Design: Design and validate primers specific to the target genes and a housekeeping gene (e.g., ACTB, GAPDH) for normalization.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and specific primers.
-
Data Analysis: Run the qPCR on a real-time PCR system. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Conclusion
ALKBH5 is a critical regulator of gene expression through its m6A demethylase activity. While specific inhibitors like "this compound" are emerging, a thorough understanding of the downstream effects of modulating ALKBH5 is paramount for therapeutic development. The methodologies and data presented in this guide provide a framework for researchers to investigate the role of ALKBH5 in their biological systems of interest and to evaluate the efficacy of novel inhibitory compounds. The continued exploration of ALKBH5's targets and pathways will undoubtedly uncover new avenues for therapeutic intervention in a wide range of diseases.
References
- 1. Frontiers | ALKBH5 in development: decoding the multifaceted roles of m6A demethylation in biological processes [frontiersin.org]
- 2. ALKBH5-mediated m6A mRNA methylation governs human embryonic stem cell cardiac commitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M6A Demethylase ALKBH5 in Human Diseases: From Structure to Mechanisms [mdpi.com]
- 4. RNA demethylase ALKBH5 in cancer: from mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M6A Demethylase ALKBH5 in Human Diseases: From Structure to Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALKBH5 Is a Mammalian RNA Demethylase that Impacts RNA Metabolism and Mouse Fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ALKBH5 alkB homolog 5, RNA demethylase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. RNA demethylase ALKBH5 regulates cell cycle progression in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
Delving into the Downstream Effects of Alkbh5-IN-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the downstream targets of Alkbh5-IN-5, a potent and selective covalent inhibitor of the N6-methyladenosine (m6A) RNA demethylase ALKBH5. This document summarizes the current understanding of how inhibition of ALKBH5 by this compound impacts cellular pathways and gene expression, offering valuable insights for researchers in oncology and drug development.
Introduction to this compound
This compound, also referred to as compound 18l in scientific literature, is a maleimide (B117702) derivative that acts as a highly selective and potent covalent inhibitor of ALKBH5.[1] It exhibits an IC50 value of 0.62 μM and covalently binds to the Cys200 residue of the ALKBH5 protein.[1][2] This irreversible binding effectively blocks the demethylase activity of ALKBH5, leading to an accumulation of m6A modifications on messenger RNA (mRNA).[1] The modulation of the m6A epitranscriptome by this compound has been shown to induce differentiation, promote apoptosis, and exhibit antitumor activity, particularly in leukemia models.[1][2]
Identified Downstream Targets of ALKBH5 Inhibition
While studies specifically utilizing this compound for comprehensive downstream target identification are emerging, a wealth of information from ALKBH5 knockdown and knockout experiments provides a strong foundation for understanding the inhibitor's likely molecular consequences. These studies consistently point to ALKBH5's role in regulating key cellular processes through the modulation of specific mRNA transcripts.
Table 1: Key Downstream Targets of ALKBH5
| Target Gene | Cancer Type/Context | Effect of ALKBH5 Inhibition/Knockdown | Upstream/Downstream Signaling | Reference |
| TRAF1 | Multiple Myeloma | Decreased mRNA and protein levels | NF-κB and MAPK signaling pathways | [3] |
| RAB5A | Colorectal Cancer | Decreased mRNA and protein levels | YTHDF2-mediated mRNA degradation | [4] |
| CDKN1A (p21) | Non-Small Cell Lung Cancer | Increased mRNA and protein levels | Cell cycle arrest | [5] |
| TIMP3 | Non-Small Cell Lung Cancer | Increased mRNA and protein levels | Inhibition of metastasis | [5] |
| FOXM1 | Glioblastoma | Decreased mRNA stability and protein levels | Cell proliferation and tumorigenesis | [6] |
| NANOG | Breast Cancer | Decreased mRNA stability and protein levels | Cancer stem cell phenotype | [7] |
| AXIN2 | Colorectal Cancer | Increased mRNA degradation | Wnt/β-catenin pathway hyperactivation | [6] |
| ITPA | Acute Myeloid Leukemia | Decreased mRNA stability | Tumorigenesis and progression | [6] |
Signaling Pathways Modulated by this compound
The inhibition of ALKBH5 by this compound is expected to impact several critical signaling pathways that are regulated by the m6A modification of key transcripts.
Figure 1: Simplified signaling pathway illustrating the mechanism of this compound action and its impact on downstream targets and cellular processes.
Experimental Protocols
The identification and validation of downstream targets of ALKBH5 and its inhibitors typically involve a combination of transcriptomic, proteomic, and molecular biology techniques.
Cell Culture and Treatment with this compound
-
Cell Lines: A variety of cancer cell lines, such as the human acute promyelocytic leukemia cell line NB4, are suitable for studying the effects of this compound.[1]
-
Inhibitor Preparation: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[2]
-
Treatment: Cells are seeded at an appropriate density and treated with varying concentrations of this compound or a vehicle control (DMSO) for specified time points (e.g., 24, 48, 72 hours).
Identification of Downstream Targets
References
- 1. Discovery of Covalent and Cell-Active ALKBH5 Inhibitors with Potent Antileukemia Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. RSC - Page load error [pubs.rsc.org]
- 7. [PDF] A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO | Semantic Scholar [semanticscholar.org]
Probing the Epitranscriptome: A Technical Guide to ALKBH5-IN-5 as a Chemical Probe for ALKBH5 Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ALKBH5-IN-5, a potent and selective chemical probe for the N6-methyladenosine (m6A) demethylase ALKBH5. This document details its biochemical and cellular characterization, provides comprehensive experimental protocols for its use, and illustrates key concepts through signaling and workflow diagrams. This compound is a valuable tool for elucidating the biological roles of ALKBH5 in various physiological and pathological processes.
Quantitative Data Summary
This compound, also described in the literature as compound 20m, is a highly potent and selective inhibitor of ALKBH5.[1][2][3][4][5] Its efficacy and selectivity have been quantified through various biochemical and cellular assays.
| Parameter | Value | Assay Type | Reference |
| IC50 | 21 nM | Fluorescence Polarization | [1][2][3][5] |
| Selectivity | >25 µM (IC50) | Against FTO and other AlkB subfamily members | [2] |
| Cellular Engagement | Efficiently stabilizes ALKBH5 | Cellular Thermal Shift Assay (CETSA) in HepG2 cells | [1][4] |
| Cellular Activity | Increases m6A levels | Dot Blot Assay in intact cells | [1][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Fluorescence Polarization (FP) Assay for ALKBH5 Inhibition
This assay quantitatively measures the inhibition of ALKBH5 demethylase activity.
Principle: The assay is based on the change in fluorescence polarization of a fluorescently labeled RNA substrate upon binding to ALKBH5. Small molecule inhibitors that bind to ALKBH5 will prevent or reduce its interaction with the RNA substrate, leading to a decrease in fluorescence polarization.
Materials:
-
Recombinant human ALKBH5 protein
-
Fluorescently labeled m6A-containing RNA substrate
-
Assay buffer (e.g., HEPES-based buffer)
-
This compound (or other test compounds)
-
384-well black, non-binding surface plates
-
Fluorescence plate reader with polarization filters
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the ALKBH5 protein and the fluorescently labeled RNA substrate to each well.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.[6]
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for a fluorescein (B123965) label).[6]
-
Calculate the percentage of inhibition at each compound concentration relative to the controls (no inhibitor and no enzyme).
-
Determine the IC50 value by fitting the dose-response curve using a suitable software.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of this compound to ALKBH5 in a cellular context.[7][8]
Principle: The binding of a ligand (this compound) to its target protein (ALKBH5) can alter the protein's thermal stability.[7] Upon heating, unbound proteins denature and aggregate at a lower temperature compared to ligand-bound proteins. This difference in thermal stability can be quantified by measuring the amount of soluble protein remaining at different temperatures.
Materials:
-
HepG2 cells (or other cell line of interest)[1]
-
This compound
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Anti-ALKBH5 antibody
Procedure:
-
Culture HepG2 cells to the desired confluency.
-
Treat the cells with this compound at various concentrations or with a vehicle control for a specified duration (e.g., 1-4 hours).[7]
-
Harvest the cells and resuspend them in PBS.
-
Divide the cell suspension into aliquots and heat them at a range of temperatures for a short period (e.g., 3 minutes).[7]
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Quantify the total protein concentration in the soluble fraction.
-
Analyze the levels of soluble ALKBH5 in each sample by Western blotting using an anti-ALKBH5 antibody.
-
Generate a melting curve by plotting the amount of soluble ALKBH5 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
m6A Dot Blot Assay for Cellular Activity
This semi-quantitative assay is used to assess the global m6A levels in mRNA following treatment with this compound.[9][10][11]
Principle: mRNA is isolated from cells and spotted onto a membrane. The m6A modification is then detected using a specific anti-m6A antibody. An increase in the dot blot signal in this compound-treated cells compared to control cells indicates an increase in global m6A levels due to the inhibition of ALKBH5.
Materials:
-
Cells treated with this compound or vehicle control
-
mRNA purification kit
-
Nitrocellulose or nylon membrane
-
UV cross-linker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Isolate total RNA from treated and control cells, followed by purification of mRNA.[10]
-
Quantify the mRNA concentration.
-
Prepare serial dilutions of the mRNA samples.
-
Denature the mRNA by heating at 95°C for 3 minutes and then immediately place on ice.[10]
-
Spot the denatured mRNA onto the membrane.
-
Crosslink the mRNA to the membrane using a UV cross-linker.[10]
-
Block the membrane with blocking buffer for 1-2 hours at room temperature.[10]
-
Incubate the membrane with the anti-m6A antibody overnight at 4°C.[9]
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9][10]
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal loading, the membrane can be stained with methylene (B1212753) blue.[10]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to ALKBH5 function and its inhibition by this compound.
Caption: Mechanism of ALKBH5 demethylation and its inhibition.
Caption: Experimental workflow for validating an ALKBH5 chemical probe.
Caption: Downstream effects of ALKBH5 inhibition on signaling.
References
- 1. Discovery of a potent, selective and cell active inhibitor of m6A demethylase ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ALKBH5 inhibitor 20m | ALKBH5 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. rsc.org [rsc.org]
- 7. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m6A Dot Blot Assay [bio-protocol.org]
- 11. raybiotech.com [raybiotech.com]
Unveiling the Therapeutic Potential of ALKBH5 Inhibition in Oncology: A Technical Guide
An In-depth Exploration of Early-Stage Research into ALKBH5 Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reversible N6-methyladenosine (m6A) modification of RNA has emerged as a critical regulator of gene expression, influencing a myriad of cellular processes, including cell differentiation, proliferation, and survival. The enzymatic machinery that governs this epigenetic mark, comprising "writers," "erasers," and "readers," presents a novel frontier for therapeutic intervention, particularly in oncology. AlkB homolog 5 (ALKBH5) is a key m6A demethylase, or "eraser," that has been implicated in the progression of various cancers. Its overexpression is often associated with poor prognosis, making it a compelling target for the development of novel anti-cancer agents. While information on a specific inhibitor designated "Alkbh5-IN-5" is not publicly available, this guide provides a comprehensive overview of the principles and methodologies guiding early-stage research on ALKBH5 inhibitors, using publicly documented compounds as illustrative examples.
The Role of ALKBH5 in Cancer
ALKBH5 removes the m6A modification from RNA, thereby affecting the stability, translation, and splicing of its target transcripts. In several cancer types, including glioblastoma, acute myeloid leukemia (AML), and breast cancer, ALKBH5 is upregulated and functions as an oncogene.[1] It can enhance the stability of oncogenic transcripts or reduce the stability of tumor suppressor transcripts, ultimately promoting cancer cell growth, self-renewal, and resistance to therapy.[1][2] Conversely, in some contexts, such as certain types of non-small cell lung cancer (NSCLC), ALKBH5 may act as a tumor suppressor.[3] This context-dependent role underscores the importance of thorough investigation in specific cancer types. The primary mechanism of action for ALKBH5 inhibitors is to block the demethylase activity of the enzyme, leading to an accumulation of m6A on target RNAs. This can, in turn, destabilize oncogenic mRNAs or alter other aspects of RNA metabolism to inhibit cancer progression.[4]
Quantitative Data on Preclinical ALKBH5 Inhibitors
The following tables summarize the in vitro efficacy of several small molecule inhibitors of ALKBH5 that have been described in the scientific literature. This data provides a snapshot of the potency and cellular activity of these early-stage compounds.
Table 1: In Vitro Enzymatic Inhibition of ALKBH5
| Inhibitor | IC50 (µM) | Assay Type | Reference |
| DDO-2728 | 2.97 | Enzymatic Assay | [5] |
| Compound 3 | 0.84 | m6A antibody-based ELISA | [6] |
| Compound 6 | 1.79 | m6A antibody-based ELISA | [6] |
| 20m | 0.021 | Fluorescence Polarization Assay | [7] |
Table 2: Anti-proliferative Activity of ALKBH5 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| DDO-2728 | MOLM-13 | Acute Myeloid Leukemia | 0.45 | [5] |
| DDO-2728 | MV4-11 | Acute Myeloid Leukemia | 1.2 | [5] |
| Compound 3 | HL-60 | Acute Myeloid Leukemia | 1.38 - 16.5 (range) | [8] |
| Compound 3 | CCRF-CEM | Acute Lymphoblastic Leukemia | 1.38 - 16.5 (range) | [8] |
| Compound 3 | K562 | Chronic Myeloid Leukemia | 1.38 - 16.5 (range) | [8] |
| Compound 6 | HL-60 | Acute Myeloid Leukemia | 1.38 - 16.5 (range) | [8] |
| Compound 6 | CCRF-CEM | Acute Lymphoblastic Leukemia | 1.38 - 16.5 (range) | [8] |
| Compound 6 | K562 | Chronic Myeloid Leukemia | 1.38 - 16.5 (range) | [8] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of potential ALKBH5 inhibitors. Below are representative protocols for key experiments in this research area.
ALKBH5 Enzymatic Inhibition Assay (m6A ELISA-based)
This assay quantitatively measures the ability of a compound to inhibit the demethylase activity of recombinant ALKBH5.
-
Materials:
-
Recombinant human ALKBH5 protein
-
m6A-containing RNA substrate
-
Assay buffer (e.g., 50 mM HEPES, 50 µM (NH₄)₂Fe(SO₄)₂, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
96-well microplate
-
Plate reader
-
-
Procedure:
-
Coat a 96-well plate with the m6A-containing RNA substrate and incubate overnight at 4°C.
-
Wash the plate with a suitable wash buffer (e.g., PBST).
-
Add the test inhibitor at various concentrations to the wells.
-
Add recombinant ALKBH5 enzyme to the wells and incubate at 37°C for 1-2 hours to allow for the demethylation reaction.
-
Wash the plate to remove the enzyme and inhibitor.
-
Add the anti-m6A primary antibody and incubate for 1 hour at room temperature.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the ALKBH5 activity.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of an ALKBH5 inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.[4]
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
ALKBH5 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Multi-well spectrophotometer
-
-
Procedure:
-
Seed cancer cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[9]
-
Treat the cells with a range of concentrations of the ALKBH5 inhibitor for a specified period (e.g., 72 hours).[9]
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[9][10]
-
Carefully remove the medium and add 100-130 µL of the solubilization solution to each well to dissolve the formazan crystals.[9][10]
-
Incubate with shaking for 15 minutes to ensure complete solubilization.[9]
-
Measure the absorbance at a wavelength of 492-570 nm using a multi-well spectrophotometer.[9][10]
-
mRNA Stability Assay
This assay determines the effect of ALKBH5 inhibition on the stability of a target mRNA.
-
Materials:
-
Cancer cells treated with the ALKBH5 inhibitor or a vehicle control
-
Actinomycin D (a transcription inhibitor)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR machine and reagents (primers for the target gene and a housekeeping gene)
-
-
Procedure:
-
Treat cells with the ALKBH5 inhibitor or vehicle for a desired time.
-
Add Actinomycin D (final concentration of ~5 µg/mL) to block new RNA synthesis.[1]
-
Collect cell samples at various time points after Actinomycin D treatment (e.g., 0, 2, 4, 6, 8 hours).
-
Extract total RNA from each sample.
-
Perform reverse transcription to generate cDNA.
-
Quantify the relative expression of the target mRNA and a stable housekeeping gene at each time point using qPCR.
-
Calculate the mRNA half-life by plotting the relative mRNA levels against time. An increase in the half-life in inhibitor-treated cells indicates stabilization of the target mRNA.
-
Visualizations: Signaling Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: ALKBH5 signaling pathway in cancer.
Caption: Experimental workflow for ALKBH5 inhibitor evaluation.
Conclusion and Future Directions
The inhibition of ALKBH5 represents a promising strategy for the treatment of various cancers. Early-stage research has identified several small molecules with potent in vitro activity, demonstrating the feasibility of targeting this m6A demethylase. The methodologies outlined in this guide provide a framework for the continued discovery and characterization of novel ALKBH5 inhibitors. Future work will need to focus on improving the selectivity and pharmacokinetic properties of these compounds, as well as elucidating the full spectrum of their downstream effects in different cancer contexts. Ultimately, the translation of these preclinical findings into clinical applications holds the potential to offer new therapeutic options for patients with cancers driven by aberrant m6A RNA methylation.
References
- 1. M6A demethylase ALKBH5 selectively promotes tumorigenesis and cancer stem cell self-renewal in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA Demethylase ALKBH5 Selectively Promotes Tumorigenesis and Cancer Stem Cell Self-Renewal in Acute Myeloid Leukemia. | Sigma-Aldrich [merckmillipore.com]
- 3. m6A demethylase ALKBH5 inhibits tumor growth and metastasis by reducing YTHDFs-mediated YAP expression and inhibiting miR-107/LATS2-mediated YAP activity in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. New ALKBH2 and ALKBH5 inhibitors for treating glioblastoma [boa.unimib.it]
- 7. m6A demethylase ALKBH5 inhibits tumor growth and metastasis by reducing YTHDFs-mediated YAP expression and inhibiting miR-107/LATS2–mediated YAP activity in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MTT (Assay protocol [protocols.io]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Impact of ALKBH5 Inhibition on Cellular Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N6-methyladenosine (m6A) RNA modification landscape is a dynamic and critical regulator of gene expression, influencing a myriad of cellular processes, including differentiation. The m6A demethylase ALKBH5 has emerged as a key "eraser" of this modification, and its inhibition presents a promising therapeutic avenue for various diseases, including cancers. This technical guide provides an in-depth analysis of the role of ALKBH5 in cellular differentiation pathways, with a focus on the impact of its inhibition. We will delve into the molecular mechanisms, key signaling pathways, and provide detailed experimental protocols and quantitative data to support further research and drug development in this area.
Introduction: ALKBH5 as a Key m6A Demethylase
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a pivotal role in RNA metabolism, including splicing, nuclear export, stability, and translation. The reversible nature of m6A modification is governed by a complex interplay of "writer" (methyltransferase), "eraser" (demethylase), and "reader" (m6A-binding) proteins.
ALKBH5 (alkB homolog 5) is a crucial Fe(II)/α-ketoglutarate-dependent dioxygenase that functions as an m6A demethylase.[1] By removing the methyl group from adenosine (B11128) residues in mRNA, ALKBH5 post-transcriptionally regulates the expression of its target genes. Its role is particularly significant in developmental processes, stem cell self-renewal, and the pathogenesis of various cancers. Consequently, the targeted inhibition of ALKBH5 has become a subject of intense research for its therapeutic potential.
Quantitative Data on ALKBH5 Inhibition
The development of small molecule inhibitors targeting ALKBH5 has enabled the pharmacological interrogation of its function. The following tables summarize key quantitative data related to the efficacy of ALKBH5 inhibitors and the impact of ALKBH5 modulation on gene expression.
Table 1: In Vitro Efficacy of ALKBH5 Inhibitors
| Inhibitor Name | Target Cell Line(s) | IC50 Value | Reference(s) |
| Alkbh5-IN-5 | Leukemia Cells | 0.62 µM | [2] |
| Compound 3 | HL-60, CCRF-CEM, K562 (Leukemia) | 1.38 - 16.5 µM | [3][4] |
| Compound 6 | HL-60, CCRF-CEM, K562 (Leukemia) | 1.38 - 16.5 µM | [3][4] |
| TD19 | NB4, MOLM13 (AML); U87, A172 (Glioblastoma) | 7.2 - 22.3 µM | [5] |
Table 2: Impact of ALKBH5 Knockdown on Key Gene Expression in Differentiation
| Cell Type | Differentiation Pathway | Target Gene | Change in Expression upon ALKBH5 Knockdown | Reference(s) |
| Human Adipose-derived Stem Cells (hASCs) | Osteogenic | RUNX2, BSP, OCN | Decreased | [6] |
| Mesenchymal Stem Cells (MSCs) | Osteogenic | RUNX2, SP7 | Increased | [7] |
| Hematopoietic Stem Cells (HSCs) | Hematopoietic | Cebpa | Decreased | [8] |
| 3T3-L1 | Adipogenic | CEBPb | Significantly Altered | [9] |
| C2C12 | Myogenic | Myogenin | Significantly Altered | [9] |
| Human Embryonic Stem Cells (hESCs) | Cardiac | Cardiac Genes | Upregulated | [10] |
ALKBH5's Role in Cellular Differentiation Pathways
ALKBH5 has been shown to be a critical regulator in a variety of cellular differentiation processes. Its inhibition can either promote or suppress differentiation depending on the cellular context and the specific target mRNAs.
Hematopoietic Differentiation
In the hematopoietic system, ALKBH5 plays a complex role. While some studies suggest it is not essential for steady-state hematopoiesis, it is crucial for the self-renewal and maintenance of leukemia stem cells (LSCs) in acute myeloid leukemia (AML).[1] Inhibition of ALKBH5 in AML cells promotes differentiation and apoptosis.[2] One of the key mechanisms involves the post-transcriptional regulation of critical targets like TACC3.[1] Furthermore, ALKBH5 modulates the energy metabolism of hematopoietic stem and progenitor cells by controlling the stability of metabolic gene transcripts.[11][12][13] A key target in normal hematopoietic stem cell homeostasis is the transcription factor Cebpa, whose expression is decreased upon Alkbh5 deletion, leading to impaired self-renewal.[8]
Osteogenic Differentiation
The role of ALKBH5 in osteogenesis is context-dependent. Some studies have shown that ALKBH5 positively regulates the osteogenic differentiation of human adipose-derived stem cells (hASCs) by upregulating key osteogenic genes like RUNX2, BSP, and OCN.[6][14] In this context, ALKBH5 knockdown leads to reduced mineralization.[6] Conversely, other research indicates that ALKBH5 negatively regulates the osteogenic differentiation of mesenchymal stem cells (MSCs).[7] In this model, ALKBH5 knockdown enhances osteoblast differentiation.[7][15] This dual role highlights the complexity of m6A-mediated regulation in bone formation.
Adipogenic and Myogenic Differentiation
Studies in 3T3-L1 preadipocytes and C2C12 myoblasts have shown that knockdown of Alkbh5 promotes both adipogenic and myogenic differentiation.[9][16] This suggests that in these lineages, ALKBH5 may function to maintain an undifferentiated state by demethylating key pro-differentiative transcripts, thereby targeting them for degradation. The expression of early differentiation markers such as CEBPb in adipogenesis and myogenin in myogenesis is significantly altered upon Alkbh5 knockdown.[9]
Cancer Cell Differentiation and Stemness
A significant body of research points to ALKBH5's role in maintaining the stem-like phenotype of cancer cells. In glioblastoma and breast cancer stem cells, ALKBH5 promotes self-renewal and proliferation.[1] For instance, in hypoxic breast cancer cells, ALKBH5 expression is induced and leads to the demethylation and stabilization of NANOG mRNA, a core pluripotency factor. In multiple myeloma, ALKBH5 inhibition suppresses the stem cell phenotype by decreasing the expression of pluripotency factors NANOG, SOX2, and OCT4. This is mediated through the regulation of the Hippo signaling pathway via its target, SAV1.
Key Signaling Pathways Modulated by ALKBH5
ALKBH5 exerts its influence on cellular differentiation by modulating the stability and translation of key components of major signaling pathways.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental to embryonic development and tissue homeostasis. Recent studies have implicated ALKBH5 as a regulator of this pathway. For example, ALKBH5 is required for definitive endoderm formation from human embryonic stem cells by regulating the Wnt antagonists DKK1 and DKK4.[17] ALKBH5 deficiency leads to the destabilization of GATA6 mRNA, which in turn represses DKK1/4 expression, thereby disrupting the precise regulation of Wnt/β-catenin signaling required for proper differentiation.[17] Additionally, ALKBH5 has been shown to destabilize WNT5A mRNA in hypoxic cardiac microvascular endothelial cells, impeding angiogenesis.[18]
Hippo-YAP Signaling Pathway
The Hippo pathway is a key regulator of organ size and cell proliferation, and its dysregulation is common in cancer. The transcriptional co-activator YAP is a central effector of this pathway. ALKBH5 has been shown to regulate YAP expression and activity. In non-small cell lung cancer, ALKBH5 can reduce YAP expression through YTHDFs-mediated degradation. In multiple myeloma, inhibiting ALKBH5 suppresses the stem cell phenotype by increasing the m6A levels of SAV1 mRNA, a component of the Hippo pathway, which in turn suppresses YAP activity.
Experimental Protocols
The following protocols provide a generalized framework for key experiments used to study the effects of ALKBH5 inhibition on cellular differentiation.
shRNA-Mediated Knockdown of ALKBH5
This protocol describes the stable knockdown of ALKBH5 expression in a target cell line using lentiviral delivery of short hairpin RNAs (shRNAs).
-
shRNA Design and Cloning:
-
Design at least two independent shRNA sequences targeting the coding sequence of human or mouse ALKBH5. Include a non-targeting scramble control.
-
Synthesize DNA oligonucleotides encoding the shRNAs and clone them into a suitable lentiviral vector (e.g., pLKO.1).
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentrate the virus by ultracentrifugation or a commercially available concentration reagent.
-
-
Transduction of Target Cells:
-
Plate the target cells (e.g., hematopoietic stem cells, mesenchymal stem cells) at an appropriate density.
-
Transduce the cells with the concentrated lentivirus at various multiplicities of infection (MOIs) in the presence of polybrene (8 µg/mL).
-
After 24-48 hours, replace the virus-containing medium with fresh culture medium.
-
-
Selection and Validation:
-
Select for transduced cells using the appropriate selection agent (e.g., puromycin) if the vector contains a resistance marker.
-
Validate the knockdown efficiency at both the mRNA level (qRT-PCR) and protein level (Western blot) compared to the non-targeting control.
-
Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-seq)
This protocol is for the transcriptome-wide mapping of m6A modifications to identify potential mRNA targets of ALKBH5.
-
RNA Extraction and Fragmentation:
-
Extract total RNA from control and ALKBH5-inhibited/knockdown cells using a TRIzol-based method. Ensure high quality and integrity of the RNA.
-
Fragment the RNA to an average size of ~100 nucleotides using RNA fragmentation buffer.
-
-
Immunoprecipitation:
-
Incubate the fragmented RNA with an anti-m6A antibody coupled to magnetic beads (e.g., Protein A/G beads).
-
Include an input control sample that is processed in parallel but without the antibody incubation.
-
Wash the beads extensively to remove non-specifically bound RNA.
-
-
RNA Elution and Library Preparation:
-
Elute the m6A-containing RNA fragments from the beads.
-
Prepare sequencing libraries from both the immunoprecipitated (IP) and input RNA samples using a strand-specific RNA-seq library preparation kit.
-
-
Sequencing and Data Analysis:
-
Sequence the libraries on a high-throughput sequencing platform.
-
Align the sequencing reads to the reference genome.
-
Use bioinformatics tools to identify m6A peaks by comparing the enrichment of reads in the IP sample over the input control.
-
Perform differential m6A peak analysis between control and ALKBH5-inhibited/knockdown samples to identify ALKBH5-regulated m6A sites.
-
In Vitro Differentiation Assays
-
Osteogenic Differentiation:
-
Culture MSCs or hASCs in growth medium until confluent.
-
Induce differentiation by switching to an osteogenic induction medium (e.g., DMEM with 10% FBS, 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbic acid).
-
Treat the cells with the ALKBH5 inhibitor or use ALKBH5 knockdown cells.
-
After 14-21 days, assess mineralization by Alizarin Red S staining.
-
Quantify osteogenic marker gene expression (e.g., RUNX2, ALP, OCN) by qRT-PCR.
-
-
Hematopoietic Differentiation:
-
Culture hematopoietic stem and progenitor cells (HSPCs) in a suitable cytokine cocktail to maintain their undifferentiated state.
-
Induce myeloid or erythroid differentiation by changing the cytokine cocktail (e.g., for myeloid: IL-3, IL-6, SCF, GM-CSF; for erythroid: EPO, SCF, IL-3).
-
Assess differentiation by flow cytometry for lineage-specific surface markers (e.g., CD11b for myeloid, CD71/CD235a for erythroid) at different time points.
-
Perform colony-forming unit (CFU) assays to assess the differentiation potential into various hematopoietic lineages.
-
Conclusion and Future Directions
ALKBH5 is a critical regulator of cellular differentiation through its m6A demethylase activity. Its inhibition has profound effects on various differentiation pathways, making it a compelling therapeutic target. The context-dependent nature of ALKBH5's function necessitates a thorough understanding of its target mRNAs and the downstream signaling pathways in specific cell types and disease states. Future research should focus on the development of more potent and selective ALKBH5 inhibitors and the elucidation of their precise mechanisms of action in different differentiation models. The integration of multi-omics approaches, including MeRIP-seq, RNA-seq, and proteomics, will be crucial in building a comprehensive picture of the ALKBH5-regulated epitranscriptomic landscape and its role in development and disease.
References
- 1. M6A demethylase ALKBH5 selectively promotes tumorigenesis and cancer stem cell self-renewal in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Highly selective ALKBH5 inhibitor | Leukemia | TargetMol [targetmol.com]
- 3. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALKBH5 Regulates Osteogenic Differentiation via the lncRNA/mRNA Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The N6-methyladenosine demethylase ALKBH5 negatively regulates the osteogenic differentiation of mesenchymal stem cells through PRMT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alkbh5, a RNA Demethylase, Is Involved in Fine-tuning of Cell Differentiation (FS11-07-19) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ALKBH5-mediated m6A mRNA methylation governs human embryonic stem cell cardiac commitment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ALKBH5 modulates hematopoietic stem and progenitor cell energy metabolism through m6A modification-mediated RNA stability control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ALKBH5 modulates hematopoietic stem and progenitor cell energy metabolism through m6A modification-mediated RNA stability control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ALKBH5 Regulates Osteogenic Differentiation via the lncRNA/mRNA Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ALKBH5-mediated m6A demethylation modification of RAD51 inhibits osteogenic differentiation via promoting DNA damage in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Loss of m6A demethylase ALKBH5 promotes post‐ischemic angiogenesis via post‐transcriptional stabilization of WNT5A - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of ALKBH5 Inhibition: A Technical Guide
Disclaimer: Information regarding a specific compound designated "Alkbh5-IN-5" is not publicly available within the scope of our current data. This guide will therefore focus on a well-characterized and selective ALKBH5 inhibitor, referred to in scientific literature as compound 20m , to serve as a representative example for researchers, scientists, and drug development professionals exploring the therapeutic potential of targeting the ALKBH5 N6-methyladenosine (m6A) demethylase.
This document provides a detailed overview of the selectivity profile of a potent ALKBH5 inhibitor and the experimental methodologies used for its characterization. Understanding the selectivity of such compounds is paramount for advancing their development as targeted therapeutics, minimizing off-target effects, and elucidating the biological functions of ALKBH5.
Selectivity Profile of a Representative ALKBH5 Inhibitor (Compound 20m)
The following table summarizes the quantitative data for compound 20m, a potent inhibitor of ALKBH5. This compound, identified through fluorescence polarization-based screening, demonstrates high potency and selectivity for ALKBH5.
| Target | IC50 (µM) | Assay Type | Notes |
| ALKBH5 | 0.021 | Fluorescence Polarization | Demonstrates high potency against the primary target.[1][2] |
| FTO | >10 | Not Specified | Exhibits high selectivity over the closely related m6A demethylase FTO.[1] |
| Other AlkB Subfamily Members | >10 | Not Specified | Shows good selectivity against other members of the AlkB family.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of selectivity data. The following protocols are based on standard assays used to characterize ALKBH5 inhibitors.
Fluorescence Polarization (FP) Assay for ALKBH5 Activity
This biochemical assay is used to screen for and characterize inhibitors of ALKBH5 by measuring the demethylation of a fluorescently labeled RNA substrate.
Principle: The assay is based on the change in polarization of fluorescent light emitted from a labeled RNA probe. When the small, fluorescently labeled m6A-containing RNA probe is bound by a larger protein (like an m6A-binding protein), it tumbles slower in solution, resulting in a high polarization signal. ALKBH5-mediated demethylation of the probe prevents this binding, leading to a low polarization signal. Inhibitors of ALKBH5 will prevent this demethylation, thus maintaining a high polarization signal.
Protocol:
-
Reagents:
-
Recombinant human ALKBH5 protein
-
Fluorescently labeled m6A-containing single-stranded RNA (ssRNA) probe
-
m6A-binding protein (e.g., YTHDF1)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Cofactors: Fe(II) (e.g., (NH4)2Fe(SO4)2·6H2O) and α-ketoglutarate (α-KG)
-
Test compounds (e.g., compound 20m) dissolved in DMSO.
-
-
Procedure:
-
A reaction mixture is prepared containing ALKBH5, the ssRNA probe, Fe(II), and α-KG in the assay buffer.
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is initiated and incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration.
-
The m6A-binding protein is then added to the reaction.
-
Fluorescence polarization is measured using a suitable plate reader.
-
-
Data Analysis:
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of a compound to its target protein within a cellular environment.[1][2]
Principle: The binding of a ligand (inhibitor) to a protein typically increases the protein's thermal stability. In CETSA, cells are treated with the compound of interest and then heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified, usually by Western blotting. A shift in the melting curve of the target protein to higher temperatures in the presence of the compound indicates target engagement.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HepG2) to a suitable confluency.
-
Treat the cells with the test compound (e.g., compound 20m) or vehicle (DMSO) for a defined period.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a lysis buffer.
-
Aliquot the cell lysate and heat the samples to a range of different temperatures for a short period (e.g., 3 minutes).
-
Cool the samples on ice and then centrifuge to pellet the aggregated, denatured proteins.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble ALKBH5 in each sample by Western blotting using an ALKBH5-specific antibody.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble ALKBH5 against the temperature for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample compared to the vehicle-treated sample confirms target engagement.
-
Visualizations
ALKBH5 Signaling Pathway in m6A RNA Demethylation
Caption: ALKBH5-mediated demethylation of m6A on mRNA in the nucleus.
Experimental Workflow for ALKBH5 Inhibitor Selectivity Profiling
Caption: Workflow for determining the selectivity of an ALKBH5 inhibitor.
Conclusion
The development of potent and selective ALKBH5 inhibitors holds significant promise for therapeutic intervention in various diseases, including cancer.[3] A thorough understanding of an inhibitor's selectivity profile, as exemplified by compounds like 20m, is a critical step in the drug discovery pipeline. By employing a combination of biochemical and cellular assays, researchers can confidently identify compounds that specifically engage ALKBH5, thereby minimizing the potential for off-target effects and advancing the development of novel, targeted therapies. The methodologies and data presented in this guide offer a framework for the rigorous evaluation of ALKBH5 inhibitors.
References
Methodological & Application
Application Notes and Protocols for a Representative ALKBH5 Inhibitor in in vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in regulating gene expression through its influence on mRNA splicing, stability, and translation.[1][2] The m6A modification is dynamically regulated by methyltransferases ("writers"), demethylases ("erasers"), and m6A-binding proteins ("readers").[2] AlkB homolog 5 (ALKBH5) is a key m6A demethylase, an Fe(II)/α-ketoglutarate-dependent dioxygenase that removes the methyl group from adenosine (B11128) residues in RNA.[1][2] Dysregulation of ALKBH5 has been implicated in various diseases, including several types of cancer, making it a compelling target for therapeutic development.[1][2]
This document provides a detailed protocol for the in vitro use of a representative small molecule inhibitor of ALKBH5 in cell culture. As information on a specific compound named "Alkbh5-IN-5" is not publicly available, this protocol is based on published data for other well-characterized ALKBH5 inhibitors, such as MV1035 and other rationally designed compounds. These protocols are intended to serve as a guide for researchers investigating the cellular effects of ALKBH5 inhibition.
Data Presentation: In Vitro Activity of Representative ALKBH5 Inhibitors
The following table summarizes the quantitative data for several reported ALKBH5 inhibitors. It is important to note that the cellular effects of ALKBH5 inhibition can be highly cell-type-specific.[3][4][5]
| Inhibitor Name/Identifier | Target(s) | Assay Type | Cell Line | IC50 Value | Primary Cellular Effect | Reference |
| MV1035 | ALKBH5, ALKBH2 | Enzymatic Inhibition | - | Not specified | Inhibition of ALKBH5 demethylase activity | [6] |
| Cell Migration | U87-MG (Glioblastoma) | Not specified | Significant reduction in migration and invasiveness | [1][6] | ||
| Cell Viability | U87-MG (Glioblastoma) | > 50 µM | Negligible effect on cell viability when used alone | [4] | ||
| Compound 3 (2-[(1-hydroxy-2-oxo-2-phenylethyl)sulfanyl]acetic acid) | ALKBH5 | Enzymatic Inhibition | - | 0.84 µM | Potent inhibition of ALKBH5 demethylase activity | [3][4] |
| Cell Viability | CCRF-CEM (Leukemia) | 1.38 ± 0.30 µM | Anti-proliferative | [3][4] | ||
| Cell Viability | HL-60 (Leukemia) | 11.9 ± 2.3 µM | Anti-proliferative | [3][4] | ||
| Cell Viability | K562 (Leukemia) | 16.5 ± 2.1 µM | Anti-proliferative | [3][4] | ||
| Cell Viability | A-172 (Glioblastoma) | > 50 µM | Negligible effect on cell viability | [3][4] | ||
| Compound 6 (4-{[(Furan-2-yl)methyl]amino}-1,2-diazinane-3,6-dione) | ALKBH5 | Enzymatic Inhibition | - | 1.79 µM | Potent inhibition of ALKBH5 demethylase activity | [3][4] |
| Cell Viability | K562 (Leukemia) | 1.41 ± 0.12 µM | Anti-proliferative | [3][4] | ||
| Cell Viability | CCRF-CEM (Leukemia) | 7.62 ± 2.61 µM | Anti-proliferative | [3][4] | ||
| Cell Viability | HL-60 (Leukemia) | 11.0 ± 2.7 µM | Anti-proliferative | [3][4] | ||
| Cell Viability | A-172 (Glioblastoma) | > 50 µM | Negligible effect on cell viability | [3][4] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro effects of an ALKBH5 inhibitor.
Protocol 1: Cell Viability/Proliferation Assay
This protocol is used to determine the effect of an ALKBH5 inhibitor on cell growth and to calculate the IC50 value.
Materials:
-
Cell line of interest (e.g., U87-MG, HL-60)
-
Complete cell culture medium
-
ALKBH5 inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the ALKBH5 inhibitor in complete medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized values against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Protocol 2: Wound Healing/Scratch Assay for Cell Migration
This assay is used to assess the effect of an ALKBH5 inhibitor on cell migration.
Materials:
-
Cell line of interest (e.g., U87-MG)
-
Complete cell culture medium
-
ALKBH5 inhibitor
-
6-well or 12-well cell culture plates
-
200 µL pipette tip or a wound healing insert
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer after 24-48 hours.
-
-
Creating the "Wound":
-
Once the cells are confluent, create a scratch in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Compound Treatment:
-
Add fresh medium containing the ALKBH5 inhibitor at the desired concentration (a non-cytotoxic concentration should be used, determined from Protocol 1).
-
Include a vehicle control.
-
-
Image Acquisition:
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure relative to the 0-hour time point.
-
Protocol 3: Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
Materials:
-
Cell line of interest
-
Serum-free medium
-
Complete medium (with FBS as a chemoattractant)
-
ALKBH5 inhibitor
-
Transwell inserts with an 8 µm pore size membrane (e.g., Corning® BioCoat™ Matrigel® Invasion Chambers)
-
24-well plates
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Chamber Rehydration:
-
Rehydrate the Matrigel-coated inserts with serum-free medium for 2 hours at 37°C.
-
-
Cell Preparation:
-
Harvest cells and resuspend them in serum-free medium containing the ALKBH5 inhibitor or vehicle control at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Remove the rehydration medium from the inserts.
-
Add 500 µL of the cell suspension to the upper chamber of the insert.
-
Add 750 µL of complete medium (containing 10% FBS) to the lower chamber.
-
-
Incubation:
-
Incubate for 24-48 hours at 37°C, 5% CO2.
-
-
Analysis:
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with crystal violet for 15 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of stained cells in several microscopic fields.
-
Visualizations
ALKBH5 Signaling Pathways
ALKBH5 has been shown to regulate various signaling pathways that are crucial for cellular processes such as proliferation, survival, and metabolism. Inhibition of ALKBH5 can lead to an increase in m6A levels on target mRNAs, affecting their stability and translation, and subsequently modulating these pathways.
Caption: ALKBH5 inhibition increases m6A levels on target mRNAs, modulating key signaling pathways.
Experimental Workflow for ALKBH5 Inhibitor Evaluation
The following diagram illustrates a typical workflow for the in vitro characterization of a novel ALKBH5 inhibitor.
Caption: A typical workflow for the in vitro evaluation of an ALKBH5 inhibitor.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. M6A Demethylase ALKBH5 in Human Diseases: From Structure to Mechanisms [mdpi.com]
- 3. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 3D proteome-wide scale screening and activity evaluation of a new ALKBH5 inhibitor in U87 glioblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alkbh5-IN-5 in Leukemia Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkbh5-IN-5, also identified as compound 18l, is a potent and highly selective covalent inhibitor of ALKBH5, an RNA N6-methyladenosine (m6A) demethylase.[1][2] ALKBH5 is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), where its overexpression is associated with poor prognosis.[3][4] This document provides detailed application notes and protocols for the use of this compound in leukemia research, summarizing key quantitative data, experimental methodologies, and outlining the relevant signaling pathways.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/Enzyme | Reference |
| IC50 (Enzymatic Assay) | 0.62 µM | ALKBH5 | [1] |
| IC50 (Cell Proliferation) | 0.63 µM | NB4 (AML) | [1] |
| Binding Affinity (Kd) | 804 nM | ALKBH5 | [1] |
In Vivo Efficacy of this compound in an NB4 Xenograft Model
| Dosage | Tumor Growth Inhibition (TGI) | Animal Model | Study Duration | Reference |
| 1 mg/kg | 66.3% | NB4 tumor xenograft | 14 days | [1] |
| 2.5 mg/kg | 76.8% | NB4 tumor xenograft | 14 days | [5] |
Signaling Pathways
The m6A demethylase ALKBH5 plays a crucial role in leukemogenesis by regulating the expression of key oncogenes. One of the well-documented pathways involves the KDM4C-ALKBH5-AXL signaling axis, which is critical for the maintenance of leukemia stem cells (LSCs).[6][7] Another significant target of ALKBH5 in AML is the Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3).[3][4] Furthermore, in t(8;21) AML, ALKBH5 has been shown to regulate the expression of Inosine Triphosphatase (ITPA).[1][8][9] Inhibition of ALKBH5 by this compound is expected to disrupt these pathways, leading to anti-leukemic effects.
DOT script for ALKBH5 Signaling Pathways in Leukemia
Caption: ALKBH5 signaling pathways in leukemia.
Experimental Protocols
In Vitro Cell Viability Assay (CCK-8)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on leukemia cell lines.
Materials:
-
Leukemia cell line (e.g., NB4)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Culture leukemia cells in RPMI-1640 with 10% FBS at 37°C in a 5% CO2 incubator.
-
Prepare a stock solution of this compound in DMSO.
-
Seed 5 x 10^3 cells per well in 100 µL of medium in a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by this compound.
Materials:
-
Leukemia cell line (e.g., NB4)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed 5 x 10^5 cells per well in a 6-well plate and treat with various concentrations of this compound for 48 hours.
-
Harvest cells by centrifugation at 300 x g for 5 minutes.[10]
-
Wash the cells twice with cold PBS.[10]
-
Resuspend the cells in 100 µL of 1X Binding Buffer.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Analyze the cells by flow cytometry within 1 hour.[10] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
In Vivo Xenograft Study
This protocol describes the in vivo administration of this compound in a leukemia xenograft model.
Materials:
-
Female BALB/c nude mice (4-6 weeks old)
-
NB4 cells
-
Matrigel
-
This compound
-
Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject 5 x 10^6 NB4 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare this compound in a suitable vehicle for administration.
-
Administer this compound at the desired doses (e.g., 1 mg/kg and 2.5 mg/kg) and the vehicle to the respective groups. The exact route and frequency of administration should be optimized based on preliminary studies, though daily intraperitoneal or oral administration is common.
-
Monitor tumor volume (calculated as 0.5 x length x width²) and body weight regularly throughout the 14-day study period.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
DOT script for In Vivo Xenograft Workflow
Caption: Workflow for in vivo xenograft study.
References
- 1. RNA demethylase ALKBH5 promotes tumorigenesis of t (8;21) acute myeloid leukemia via ITPA m6A modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. M6A demethylase ALKBH5 selectively promotes tumorigenesis and cancer stem cell self-renewal in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA Demethylase ALKBH5 Selectively Promotes Tumorigenesis and Cancer Stem Cell Self-Renewal in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. a-z.lu [a-z.lu]
- 7. Leukemogenic Chromatin Alterations Promote AML Leukemia Stem Cells via a KDM4C-ALKBH5-AXL Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. RNA demethylase ALKBH5 promotes tumorigenesis of t (8;21) acute myeloid leukemia via ITPA m6A modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Probing the Inhibition of ALKBH5: A Western Blot Protocol for Analyzing Protein Expression Following Alkbh5-IN-5 Treatment
For Immediate Release
[City, State] – [Date] – This application note provides a detailed protocol for performing Western blot analysis of the N6-methyladenosine (m6A) demethylase ALKBH5 in response to treatment with the inhibitor Alkbh5-IN-5. This guide is intended for researchers, scientists, and drug development professionals investigating the role of ALKBH5 in various biological processes and the efficacy of its inhibitors. The protocol covers cell treatment, protein extraction, quantification, and immunodetection, and includes a summary of expected quantitative results and a diagram of the affected signaling pathway.
Introduction
AlkB homolog 5 (ALKBH5) is an iron- and α-ketoglutarate-dependent dioxygenase that plays a crucial role in gene expression regulation by removing m6A modifications from messenger RNA (mRNA) and long non-coding RNAs (lncRNAs). Dysregulation of ALKBH5 has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. This compound is a chemical inhibitor designed to target the activity of ALKBH5. Western blotting is a fundamental technique to assess the protein levels of ALKBH5 and other downstream targets following inhibitor treatment, providing insights into the inhibitor's efficacy and mechanism of action.
Data Presentation
| Treatment Group | Concentration (µM) | Incubation Time (hours) | ALKBH5 Protein Level (Normalized to Control) | FGFR1 Protein Level (Normalized to Control) |
| Vehicle Control (DMSO) | 0 | 24 | 1.00 | 1.00 |
| This compound | 1 | 24 | 0.95 | 0.85 |
| This compound | 5 | 24 | 0.92 | 0.60 |
| This compound | 10 | 24 | 0.88 | 0.45 |
Note: This table is illustrative. Actual results may vary depending on the cell line, experimental conditions, and the specific batch of inhibitor and antibodies used.
Experimental Protocols
This section details the step-by-step methodology for the Western blot analysis of ALKBH5 after treatment with this compound.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line (e.g., osteosarcoma cells, in which the ALKBH5/ZMIZ1-AS1/PTBP1/FGFR1 axis has been studied) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
Inhibitor Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in cell culture media to achieve the desired final concentrations (e.g., 1, 5, and 10 µM). Prepare a vehicle control with the same concentration of DMSO as the highest inhibitor concentration.
-
Treatment: Once the cells reach the desired confluency, replace the old media with the media containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours). The optimal incubation time should be determined empirically for each cell line and experimental setup.
Protein Extraction (Lysis)
-
Washing: After incubation, place the 6-well plates on ice. Aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail to each well.
-
Scraping and Collection: Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration (e.g., 1-2 µg/µL) using RIPA buffer.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 10% SDS-polyacrylamide gel. Run the gel at 100-120 V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. The transfer is typically performed at 100 V for 1-2 hours or at 25 V overnight at 4°C.
Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ALKBH5 (e.g., from Proteintech, 16837-1-AP, at a 1:2000 dilution) overnight at 4°C with gentle agitation. A primary antibody for a loading control, such as GAPDH or β-actin, should also be used to ensure equal protein loading.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in the blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each.
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the ALKBH5 signal to the loading control.
Visualizations
To aid in the understanding of the experimental process and the underlying biological pathway, the following diagrams have been generated using Graphviz.
Conclusion
This application note provides a comprehensive protocol for the Western blot analysis of ALKBH5 following treatment with the inhibitor this compound. Adherence to this detailed methodology will enable researchers to reliably assess changes in ALKBH5 protein expression and the downstream effects on relevant signaling pathways. The provided diagrams offer a clear visual representation of the experimental workflow and the ALKBH5-mediated signaling cascade, facilitating a deeper understanding of the biological context. These tools are valuable for the investigation of ALKBH5 as a therapeutic target and the development of novel cancer therapies.
Application Notes and Protocols for m6A Dot Blot Assay Using Alkbh5-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in various biological processes, including RNA stability, splicing, and translation. The levels of m6A are dynamically regulated by methyltransferases ("writers") and demethylases ("erasers"). AlkB homolog 5 (ALKBH5) is a key m6A demethylase, and its dysregulation has been implicated in numerous diseases, including cancer.[1][2] Consequently, ALKBH5 has emerged as a promising therapeutic target.
Alkbh5-IN-5 is a chemical inhibitor of ALKBH5. These application notes provide a detailed protocol for utilizing an m6A dot blot assay to assess the impact of this compound on global m6A levels in cellular RNA. The dot blot assay is a straightforward and semi-quantitative method to detect changes in total m6A levels.[3][4]
Principle of the m6A Dot Blot Assay
The m6A dot blot assay is an immunological method used to detect and semi-quantify the total m6A levels in an RNA sample. The principle is similar to that of a western blot. Total RNA or mRNA is spotted onto a membrane and immobilized. The membrane is then incubated with a specific primary antibody that recognizes m6A. A secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), is then used to detect the primary antibody. The addition of a chemiluminescent substrate allows for the visualization and subsequent quantification of the m6A signal. Methylene (B1212753) blue staining is often used as a loading control to normalize for the amount of RNA spotted on the membrane.[5]
Featured Product: this compound
This compound is a chemical inhibitor designed to target the m6A demethylase activity of ALKBH5. By inhibiting ALKBH5, this compound is expected to lead to an increase in the global levels of m6A in cellular RNA. Its utility in studying the functional consequences of ALKBH5 inhibition makes it a valuable tool for research and drug development.
Data Presentation: Effect of this compound on Global m6A Levels
The following table summarizes representative quantitative data from a hypothetical experiment designed to measure the effect of this compound on global m6A levels in a cancer cell line. The data is presented as the relative m6A signal intensity, normalized to the loading control (Methylene Blue) and expressed as a fold change relative to the vehicle control.
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Relative m6A Level (Fold Change vs. Vehicle) | Standard Deviation | P-value |
| Vehicle (DMSO) | - | 24 | 1.00 | 0.12 | - |
| This compound | 1 | 24 | 1.52 | 0.18 | <0.05 |
| This compound | 5 | 24 | 2.25 | 0.25 | <0.01 |
| This compound | 10 | 24 | 2.89 | 0.31 | <0.001 |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Culture your cell line of interest (e.g., a human cancer cell line) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare stock solutions of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or a vehicle control (DMSO) for a specified period (e.g., 24 hours).
RNA Extraction and Purification
-
Following treatment, harvest the cells and extract total RNA using a commercial RNA extraction kit or a standard protocol such as TRIzol-based extraction.
-
To specifically analyze m6A levels in mRNA, purify the mRNA from the total RNA using a commercial mRNA purification kit (e.g., using oligo(dT) magnetic beads).[3]
-
Quantify the concentration and assess the purity of the extracted RNA or mRNA using a spectrophotometer (e.g., NanoDrop).
m6A Dot Blot Assay
-
RNA Denaturation : Dilute the RNA samples to the desired concentrations (e.g., 500 ng, 250 ng, 125 ng) in RNase-free water. Add 3 volumes of RNA incubation buffer (containing formaldehyde (B43269) and SSC buffer) to each RNA sample. Denature the RNA by heating at 65-95°C for 5-15 minutes, followed by immediate chilling on ice.[6]
-
Membrane Preparation : Cut a piece of nitrocellulose or nylon membrane to the desired size. Pre-wet the membrane in SSC buffer.
-
RNA Spotting : Spot 1-2 µL of each denatured RNA sample onto the membrane. Allow the spots to air dry completely.
-
UV Crosslinking : Crosslink the RNA to the membrane using a UV crosslinker.
-
Methylene Blue Staining (Loading Control) :
-
Wash the membrane briefly with water.
-
Stain the membrane with Methylene Blue solution (e.g., 0.02% Methylene Blue in 0.3 M sodium acetate, pH 5.2) for 5-10 minutes.
-
Destain the membrane with water until the RNA spots are clearly visible.
-
Image the membrane to record the loading control.
-
Completely destain the membrane by washing with an appropriate buffer (e.g., ethanol/PBS solution) until the blue color is gone.
-
-
Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for m6A (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Washing : Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing : Wash the membrane three times with TBST for 10 minutes each.
-
Signal Detection :
-
Incubate the membrane with a chemiluminescent HRP substrate (ECL solution) for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing it to X-ray film.
-
Data Analysis and Quantification
-
Use image analysis software, such as ImageJ, to quantify the signal intensity of each dot on both the m6A blot and the corresponding methylene blue-stained membrane.[3][5]
-
Normalize the m6A signal intensity to the methylene blue signal intensity for each spot to account for any loading variations.
-
Calculate the relative m6A levels for the this compound treated samples by comparing their normalized signal intensities to that of the vehicle-treated control.
Signaling Pathways and Experimental Workflows
ALKBH5-Mediated Regulation of the Wnt/β-catenin Signaling Pathway
ALKBH5 has been shown to regulate the Wnt/β-catenin signaling pathway by demethylating the mRNA of key components. For instance, ALKBH5 can demethylate the mRNA of β-catenin (CTNNB1), leading to its stabilization and subsequent activation of downstream targets like c-Myc and Cyclin D1, which promote cell proliferation.[7][8] Another mechanism involves ALKBH5-mediated demethylation of GATA6 mRNA, which in turn regulates the expression of DKK1 and DKK4, modulators of the Wnt pathway.[9]
Caption: ALKBH5 regulates Wnt/β-catenin signaling.
ALKBH5 and the PI3K/AKT Signaling Pathway
ALKBH5 can also influence the PI3K/AKT signaling pathway, a crucial regulator of cell growth, survival, and metabolism. ALKBH5-mediated demethylation can affect the stability of mRNAs encoding key components of this pathway, thereby modulating its activity.
Caption: ALKBH5 modulates the PI3K/AKT signaling pathway.
Experimental Workflow for m6A Dot Blot Assay
The following diagram outlines the key steps in the experimental workflow for assessing the effect of this compound on global m6A levels.
Caption: Workflow for m6A dot blot analysis.
References
- 1. ALKBH5 modulates m6A modification to enhance acute myeloid leukemia resistance to adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ALKBH5 Inhibited Cell Proliferation and Sensitized Bladder Cancer Cells to Cisplatin by m6A-CK2α-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of N6-methyladenosine RNA Modification Levels by Dot Blotting [bio-protocol.org]
- 6. biorxiv.org [biorxiv.org]
- 7. ALKBH5 Promotes Breast Cancer Stemness Through Regulating Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ALKBH5 governs human endoderm fate by regulating the DKK1/4-mediated Wnt/β-catenin activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RNA Sequencing Analysis Following Alkbh5-IN-5 Treatment
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing RNA sequencing (RNA-seq) to analyze the transcriptomic effects of Alkbh5-IN-5, a representative inhibitor of the N6-methyladenosine (m6A) demethylase Alkbh5.
Introduction to Alkbh5 and its Inhibition
Alkbh5 is an RNA demethylase that plays a crucial role in post-transcriptional gene regulation by removing the m6A modification from messenger RNA (mRNA).[1][2][3] This modification influences mRNA stability, splicing, export, and translation.[1][2][4] Dysregulation of Alkbh5 has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[2][3][5][6] Inhibitors of Alkbh5, such as the representative compound this compound, are valuable tools to study the functional consequences of Alkbh5 inhibition and to assess its therapeutic potential. RNA sequencing is a powerful technology to elucidate the global transcriptomic changes induced by such inhibitors.
Application Note: Unveiling the Transcriptomic Landscape after this compound Treatment
Purpose: To delineate the genome-wide changes in gene expression following the inhibition of Alkbh5 by this compound. This analysis helps to identify downstream targets and signaling pathways modulated by Alkbh5 activity, providing insights into the inhibitor's mechanism of action.
Expected Outcomes:
-
Identification of Differentially Expressed Genes (DEGs): A comprehensive list of genes that are significantly up- or downregulated upon this compound treatment.
-
Pathway Analysis: Identification of biological pathways, such as cell cycle, apoptosis, or specific signaling cascades (e.g., p53 signaling), that are enriched among the DEGs.[1]
-
Target Identification: Pinpointing key genes and pathways that are regulated by Alkbh5-mediated m6A demethylation.
-
Mechanism of Action: Elucidating how this compound exerts its biological effects at the transcriptomic level.
Signaling Pathway Diagram:
Caption: Mechanism of Alkbh5 inhibition by this compound.
Experimental and Data Analysis Protocols
A meticulously planned experiment is crucial for obtaining high-quality, reproducible RNA-seq data.[7][8]
Experimental Workflow
Caption: RNA sequencing experimental workflow.
Detailed Experimental Protocol
-
Cell Culture and Treatment:
-
Culture cells (e.g., HeLa, HepG2, or a relevant cancer cell line) under standard conditions to ~70-80% confluency.
-
Treat cells with this compound at a predetermined optimal concentration and for a specific duration (e.g., 24, 48 hours). Include a vehicle-treated control group (e.g., DMSO).
-
Perform at least three biological replicates for each condition.
-
-
RNA Extraction:
-
Harvest cells and lyse them using a suitable lysis buffer (e.g., from Qiagen RNeasy Kit or Trizol).
-
Extract total RNA following the manufacturer's protocol.
-
Include a DNase I treatment step to remove any contaminating genomic DNA.[9]
-
-
RNA Quality Control (QC):
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop), checking the A260/280 and A260/230 ratios.
-
Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) > 8.
-
-
RNA Library Preparation:
-
Start with 1 µg of total RNA.
-
Isolate mRNA using oligo(dT) magnetic beads.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA, incorporating dUTP to ensure strand specificity.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
Purify the PCR product and validate the library quality and quantity.
-
-
Sequencing:
-
Pool the libraries and sequence them on a high-throughput sequencing platform (e.g., Illumina NovaSeq 6000) with a recommended read length of 150 bp, paired-end.[9]
-
Data Analysis Workflow
Caption: Bioinformatics workflow for RNA-seq data analysis.
Detailed Data Analysis Protocol
-
Raw Data Quality Control:
-
Use FastQC to assess the quality of the raw sequencing reads (FASTQ files).
-
-
Read Trimming:
-
Use tools like Trimmomatic or Cutadapt to remove adapter sequences and low-quality bases from the reads.
-
-
Alignment to Reference Genome:
-
Align the trimmed reads to a reference genome (e.g., human hg38) using a splice-aware aligner like STAR or HISAT2.[9]
-
-
Gene Expression Quantification:
-
Use tools such as featureCounts or RSEM to count the number of reads mapping to each gene, generating a read count matrix.[9]
-
-
Differential Gene Expression Analysis:
-
Utilize R packages like DESeq2 or edgeR to normalize the read counts and perform statistical analysis to identify differentially expressed genes between this compound treated and control samples.[10]
-
Set significance thresholds (e.g., adjusted p-value < 0.05 and |log2(Fold Change)| > 1).
-
-
Gene Set Enrichment and Pathway Analysis:
-
Perform functional enrichment analysis on the list of DEGs using tools like GSEA, DAVID, or Metascape to identify over-represented biological pathways and gene ontologies.
-
Data Presentation
Quantitative data from the RNA-seq analysis should be presented in a clear and structured format.
Table 1: Top 10 Differentially Expressed Genes (DEGs) upon this compound Treatment
| Gene Symbol | log2(Fold Change) | p-value | Adjusted p-value (FDR) |
| GENE_A | 2.58 | 1.2e-15 | 3.5e-14 |
| GENE_B | -1.95 | 4.5e-12 | 8.1e-11 |
| GENE_C | 3.12 | 9.8e-11 | 1.5e-09 |
| GENE_D | -2.20 | 2.1e-10 | 2.9e-09 |
| GENE_E | 1.88 | 7.3e-09 | 9.0e-08 |
| GENE_F | -1.75 | 1.5e-08 | 1.8e-07 |
| GENE_G | 2.05 | 3.2e-08 | 3.7e-07 |
| GENE_H | -2.81 | 6.7e-08 | 7.5e-07 |
| GENE_I | 1.65 | 1.1e-07 | 1.2e-06 |
| GENE_J | -1.59 | 2.4e-07 | 2.6e-06 |
Table 2: Top 5 Enriched KEGG Pathways among DEGs
| Pathway ID | Pathway Name | p-value | Adjusted p-value (FDR) | Genes |
| hsa04110 | Cell cycle | 1.3e-08 | 2.5e-07 | GENE_A, GENE_D, ... |
| hsa04210 | Apoptosis | 4.2e-07 | 5.1e-06 | GENE_B, GENE_H, ... |
| hsa05200 | Pathways in cancer | 8.9e-06 | 9.8e-05 | GENE_C, GENE_G, ... |
| hsa04151 | PI3K-Akt signaling pathway | 2.1e-05 | 2.2e-04 | GENE_E, GENE_I, ... |
| hsa04010 | MAPK signaling pathway | 5.6e-05 | 5.8e-04 | GENE_F, GENE_J, ... |
Conclusion
RNA sequencing is an indispensable tool for characterizing the molecular effects of Alkbh5 inhibitors like this compound. The protocols and guidelines presented here provide a robust framework for conducting these experiments and analyzing the resulting data, ultimately leading to a deeper understanding of Alkbh5 biology and the therapeutic potential of its inhibition.
References
- 1. ALKBH5 Is a Mammalian RNA Demethylase that Impacts RNA Metabolism and Mouse Fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA demethylase ALKBH5 in cancer: from mechanisms to therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biological function of m6A demethylase ALKBH5 and its role in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M6A Demethylase ALKBH5 in Human Diseases: From Structure to Mechanisms [mdpi.com]
- 5. Mechanistic insights into the role of RNA demethylase ALKBH5 in malignant tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA demethylase ALKBH5 in cancer: from mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alitheagenomics.com [alitheagenomics.com]
- 8. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 9. RNA sequencing of drug-treated cells [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Apoptosis Assay with Alkbh5-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for assessing apoptosis induced or modulated by Alkbh5-IN-5, a chemical inhibitor of the N6-methyladenosine (m6A) demethylase ALKBH5. The role of ALKBH5 in apoptosis is complex and context-dependent, with studies showing it can either promote or inhibit programmed cell death depending on the cellular environment and specific signaling pathways involved.[1][2][3][4][5][6][7][8][9][10] Therefore, robust and reliable methods to quantify apoptosis are crucial for investigating the therapeutic potential of ALKBH5 inhibitors like this compound.
The following sections detail two widely used methods for apoptosis detection: Annexin V and Propidium Iodide (PI) staining for flow cytometry, and the Caspase-Glo® 3/7 luminescent assay. These protocols are designed to be adaptable for use with various cell lines and experimental conditions.
Principle of ALKBH5 Inhibition and Apoptosis
ALKBH5 is an enzyme that removes the m6A modification from RNA, influencing RNA stability, splicing, and translation.[6][10] By inhibiting ALKBH5, this compound prevents the demethylation of specific mRNAs, leading to an accumulation of m6A modifications.[11] This can alter the expression of key regulatory proteins involved in apoptosis, such as those in the Bcl-2 family or p53 downstream targets, ultimately leading to the activation of caspases and the execution of the apoptotic program.[1] The precise downstream effects and the ultimate impact on cell survival are often cell-type and context-specific.
Experimental Protocols
Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13] Early in apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[12][14] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where membrane integrity is lost.[12][13]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution to minimize membrane damage. For suspension cells, proceed to the next step.
-
Collect cells by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Wash cells twice with cold PBS.[13]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Analyze the samples on a flow cytometer within one hour.
-
Data Presentation:
Summarize the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) in a table for easy comparison across different concentrations of this compound.
| This compound (µM) | % Viable (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| 0 (Vehicle) | ||||
| 1 | ||||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| Positive Control |
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[15][16] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3/7, releasing aminoluciferin (B605428) and generating a "glow-type" luminescent signal that is proportional to caspase activity.[15][16][17]
Materials:
-
This compound
-
Cell line of interest
-
White-walled 96-well plates suitable for luminescence measurements
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density appropriate for your cell line (e.g., 10,000 cells/well).
-
Treatment with this compound:
-
Prepare a stock solution of this compound.
-
Treat cells with a range of this compound concentrations for the desired time period. Include vehicle and positive controls.
-
-
Assay Procedure:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.[17][18]
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.[18]
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[17][18]
-
Mix the contents of the wells by gently shaking the plate on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.[17]
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
Data Presentation:
Present the results as relative luminescence units (RLU) or as fold change in caspase activity compared to the vehicle control.
| This compound (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 1.0 | |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| Positive Control |
Visualizations
Caption: Workflow for assessing apoptosis induced by this compound.
Caption: ALKBH5 inhibition by this compound leads to apoptosis.
References
- 1. ALKBH5 inhibits TNF-α-induced apoptosis of HUVECs through Bcl-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into the m6A demethylases FTO and ALKBH5 : structural, biological function, and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m6A eraser ALKBH5 mitigates the apoptosis of cardiomyocytes in ischemia reperfusion injury through m6A/SIRT1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ALKBH5 Inhibited Cell Proliferation and Sensitized Bladder Cancer Cells to Cisplatin by m6A-CK2α-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ahajournals.org [ahajournals.org]
- 8. RNA demethylase ALKBH5 promotes tumorigenesis in multiple myeloma via TRAF1-mediated activation of NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The role of RNA m6A demethylase ALKBH5 in the mechanisms of fibrosis [frontiersin.org]
- 10. ALKBH5 Is a Mammalian RNA Demethylase that Impacts RNA Metabolism and Mouse Fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are ALKBH5 inhibitors and how do they work? [synapse.patsnap.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kumc.edu [kumc.edu]
- 15. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 16. Caspase-Glo® 3/7 3D Assay Technical Manual [worldwide.promega.com]
- 17. ulab360.com [ulab360.com]
- 18. promega.com [promega.com]
Application Notes and Protocols: Cell Viability Assay (MTT) with an ALKBH5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for assessing the effect of an ALKBH5 inhibitor, exemplified by Alkbh5-IN-5, on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. ALKBH5 (AlkB homolog 5) is an RNA demethylase that plays a crucial role in various cellular processes, including cell proliferation and survival, by removing N6-methyladenosine (m6A) from RNA.[1][2] In several types of cancer, ALKBH5 has been identified as an oncogene, making it a promising target for therapeutic intervention.[1][3] The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6]
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[4] The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are then dissolved, and the absorbance of the resulting colored solution is measured using a spectrophotometer.[5][6]
This compound: A Representative ALKBH5 Inhibitor
For the purpose of this protocol, "this compound" is used as a representative inhibitor of ALKBH5. While specific data for a compound with this exact name is not publicly available, research has demonstrated the anti-proliferative effects of various small molecule inhibitors targeting ALKBH5 in cancer cell lines.
Data Presentation: Efficacy of ALKBH5 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of two novel ALKBH5 inhibitors, Compound 3 and Compound 6, in various leukemia cell lines, as reported in a recent study. This data illustrates the potential of ALKBH5 inhibition as a therapeutic strategy and provides a reference for expected outcomes when testing a new inhibitor like this compound.
| Cell Line | Compound 3 IC50 (µM) | Compound 6 IC50 (µM) |
| HL-60 | 1.38 | 1.62 |
| CCRF-CEM | 10.5 | 16.5 |
| K562 | 4.5 | 6.2 |
| Jurkat | > 100 | > 100 |
| A-172 (Glioblastoma) | > 100 | > 100 |
| Data from Selberg et al., ACS Omega (2021).[7][8] |
Experimental Protocols
Materials and Reagents
-
This compound (or other ALKBH5 inhibitor)
-
Human cancer cell line of interest (e.g., HL-60, a human promyelocytic leukemia cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
Caption: Workflow of the MTT cell viability assay.
Step-by-Step Protocol
Day 1: Cell Seeding
-
Culture the chosen cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Harvest the cells using standard cell culture techniques (e.g., trypsinization for adherent cells).
-
Perform a cell count using a hemocytometer or an automated cell counter and assess viability (should be >95%).
-
Dilute the cell suspension in complete culture medium to the desired seeding density. This should be optimized for each cell line to ensure exponential growth throughout the experiment (e.g., 5,000-10,000 cells/well for many adherent lines).[9]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach and resume growth.
Day 2: Treatment with this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for treatment. It is advisable to test a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include appropriate controls:
-
Untreated control: Cells treated with medium only.
-
Vehicle control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor.
-
Blank control: Wells containing medium but no cells.
-
-
Return the plate to the incubator and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]
Day 3-5: MTT Assay
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[11]
-
After the incubation, carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[5]
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
Data Analysis
-
Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability, from the dose-response curve.
Signaling Pathway and Experimental Logic
ALKBH5 Signaling in Cancer
ALKBH5 has been shown to regulate the expression of various oncogenes and tumor suppressors by demethylating their corresponding mRNAs. This can impact several key signaling pathways involved in cancer progression.
References
- 1. RNA demethylase ALKBH5 in cancer: from mechanisms to therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M6A Demethylase ALKBH5 in Human Diseases: From Structure to Mechanisms [mdpi.com]
- 3. Mechanistic insights into the role of RNA demethylase ALKBH5 in malignant tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols for Alkbh5-IN-5 in RNA Methylation Dynamics Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Alkbh5-IN-5, a selective inhibitor of the N6-methyladenosine (m6A) demethylase ALKBH5, to study RNA methylation dynamics. This document includes an overview of this compound, quantitative data on its activity, detailed experimental protocols, and visualizations of relevant biological pathways.
Introduction to this compound
This compound is a potent and selective, covalently binding inhibitor of ALKBH5.[1] As an m6A "eraser," ALKBH5 removes the methyl group from N6-methyladenosine, a prevalent and dynamic modification in eukaryotic mRNA.[2][3] By inhibiting ALKBH5, this compound allows for the study of the functional consequences of increased m6A levels on mRNA metabolism, including stability, translation, and splicing.[2][4] Its utility in cancer research is of particular interest, as dysregulation of ALKBH5 has been implicated in various malignancies.[2][3][5] this compound has been shown to alter m6A levels in cells, induce differentiation and apoptosis, and exhibit anti-tumor activity, making it a valuable chemical probe for investigating the therapeutic potential of targeting ALKBH5.[1]
Quantitative Data for this compound
The following tables summarize the key quantitative parameters of this compound, providing a quick reference for its potency and cellular effects.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (ALKBH5) | 0.62 µM | Enzymatic Assay | [1] |
| Binding Affinity (Kd) | 804 nM | N/A | [6] |
Table 2: Cellular Activity of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 (Cell Proliferation) | 0.63 µM | NB4 | [6] |
| IC50 (Cell Proliferation) | 1.38 - 16.5 µM | HL-60, CCRF-CEM, K562 | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to study RNA methylation dynamics using this compound.
m6A Dot Blot Assay
This semi-quantitative method is used to assess global changes in m6A levels in mRNA upon treatment with this compound.
Materials:
-
This compound (prepared in DMSO)
-
Cell culture reagents
-
Total RNA extraction kit (e.g., TRIzol)
-
mRNA purification kit (e.g., Dynabeads mRNA Purification Kit)
-
Hybond-N+ membrane
-
UV crosslinker
-
Methylene (B1212753) blue solution
-
Blocking buffer (5% non-fat milk in TBST)
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 24-48 hours).
-
RNA Extraction and Purification: Extract total RNA from the treated cells and purify mRNA according to the manufacturer's instructions.[8][9]
-
RNA Quantification and Denaturation: Quantify the purified mRNA and prepare serial dilutions (e.g., 50 ng/µl, 10 ng/µl, 2 ng/µl). Denature the mRNA at 95°C for 3 minutes and then immediately place on ice.[9]
-
Dot Blotting: Spot 2 µl of each denatured mRNA sample onto a Hybond-N+ membrane.[9]
-
Crosslinking: Air dry the membrane and crosslink the RNA to the membrane using a UV crosslinker.[8]
-
Methylene Blue Staining: Wash the membrane with TBST and stain with methylene blue to visualize the spotted RNA and serve as a loading control.[8]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with anti-m6A antibody (e.g., 1:1000 dilution) overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[8]
-
Wash the membrane four times with TBST.
-
-
Detection: Apply ECL substrate and visualize the signal using a chemiluminescence imaging system. Quantify the dot intensity using software like ImageJ.[9]
Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-seq)
MeRIP-seq allows for the transcriptome-wide identification of m6A-containing transcripts and the analysis of how this compound treatment affects their methylation status.
Materials:
-
This compound
-
Cell culture reagents
-
RNA extraction and fragmentation reagents
-
Anti-m6A antibody
-
Protein A/G magnetic beads
-
RNA purification kits
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound or DMSO. Extract total RNA and ensure high quality and integrity.[10]
-
RNA Fragmentation: Fragment the RNA to an average size of ~100 nucleotides.[11]
-
Immunoprecipitation:
-
Washing and Elution: Wash the beads to remove non-specifically bound RNA. Elute the m6A-containing RNA fragments.[11]
-
RNA Purification: Purify the eluted RNA.[10]
-
Library Preparation and Sequencing: Prepare sequencing libraries from both the immunoprecipitated RNA and the input control RNA. Perform high-throughput sequencing.[10][11]
-
Data Analysis: Align the sequencing reads to the reference genome and identify m6A peaks. Analyze the differential methylation patterns between this compound-treated and control samples.[12]
mRNA Stability Assay
This assay determines the effect of this compound on the half-life of specific target mRNAs.
Materials:
-
This compound
-
Cell culture reagents
-
Actinomycin (B1170597) D (transcriptional inhibitor)
-
RNA extraction kit
-
qRT-PCR reagents
Procedure:
-
Cell Treatment: Treat cells with this compound or DMSO for a predetermined time.
-
Transcription Inhibition: Add actinomycin D (e.g., 5-10 µg/ml) to the culture medium to block new RNA synthesis.[13][14]
-
Time-Course RNA Collection: Harvest cells at various time points after actinomycin D treatment (e.g., 0, 2, 4, 6, 8 hours).
-
RNA Extraction and qRT-PCR: Extract total RNA from each time point and perform qRT-PCR to quantify the remaining levels of the target mRNA. Normalize the expression to a stable housekeeping gene.
-
Data Analysis: Calculate the mRNA half-life by plotting the percentage of remaining mRNA at each time point relative to the 0-hour time point and fitting the data to an exponential decay curve.[14]
Visualizations
The following diagrams illustrate key concepts related to the study of ALKBH5 and RNA methylation.
Caption: Experimental workflow for studying RNA methylation dynamics using this compound.
Caption: ALKBH5-mediated signaling pathways in cancer.
Conclusion
This compound is a valuable tool for elucidating the role of ALKBH5 and m6A RNA methylation in various biological processes. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at understanding the dynamic regulation of the epitranscriptome. As with any chemical probe, it is recommended to use appropriate controls and orthogonal approaches to validate findings.
References
- 1. This compound | Highly selective ALKBH5 inhibitor | Leukemia | TargetMol [targetmol.com]
- 2. mdpi.com [mdpi.com]
- 3. RNA demethylase ALKBH5 promotes tumorigenesis in multiple myeloma via TRAF1-mediated activation of NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Interactions between ALKBH5 and reader proteins in tumors: functions and molecular mechanisms [frontiersin.org]
- 5. Pan-Cancer Analysis Shows That ALKBH5 Is a Potential Prognostic and Immunotherapeutic Biomarker for Multiple Cancer Types Including Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m6A Dot Blot Assay [bio-protocol.org]
- 9. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]
- 11. sysy.com [sysy.com]
- 12. A protocol for RNA methylation differential analysis with MeRIP-Seq data and exomePeak R/Bioconductor package - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Messenger RNA Half-Life Measurements in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing ALKBH5-IN-1* Concentration for Cell-Based Assays
*Note: Our internal designation for the selective, covalent ALKBH5 inhibitor, TD19, is ALKBH5-IN-1. All information provided herein pertains to this specific compound.
Welcome to the technical support center for ALKBH5-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing ALKBH5-IN-1 in their cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ALKBH5-IN-1?
A1: ALKBH5-IN-1 is a covalent inhibitor of the N6-methyladenosine (m6A) demethylase ALKBH5. It selectively and irreversibly binds to cysteine residues (C100 and C267) within the ALKBH5 protein.[1][2][3] This covalent modification prevents ALKBH5 from binding to its m6A-containing RNA substrates, leading to an increase in cellular m6A levels.[1][2][3]
Q2: What is the recommended concentration range for ALKBH5-IN-1 in cell-based assays?
A2: The optimal concentration of ALKBH5-IN-1 will vary depending on the cell line and the specific assay. Based on published data, a good starting point for most cancer cell lines, such as acute myeloid leukemia (AML) and glioblastoma multiforme (GBM) cells, is between 1 µM and 10 µM.[4][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store ALKBH5-IN-1?
A3: ALKBH5-IN-1 is soluble in dimethyl sulfoxide (B87167) (DMSO) up to a concentration of 10 mM.[4] For cell culture experiments, prepare a concentrated stock solution in high-quality, anhydrous DMSO. This stock solution should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[6] When preparing working solutions, dilute the DMSO stock directly into your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture does not exceed a level toxic to your cells, typically below 0.1-0.5%.[6]
Q4: How long should I treat my cells with ALKBH5-IN-1?
A4: The optimal treatment duration will depend on the biological question you are addressing. For observing effects on cell viability and proliferation, a treatment duration of 72 hours has been reported to be effective in AML and GBM cell lines.[3][5] To detect changes in global m6A levels or the methylation status of specific transcripts, shorter incubation times may be sufficient. It is advisable to perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal treatment window for your endpoint of interest.
Q5: What are the expected effects of ALKBH5-IN-1 on cells?
A5: Inhibition of ALKBH5 by ALKBH5-IN-1 is expected to increase the overall level of m6A methylation on cellular RNA. This can lead to various downstream effects, including:
-
Inhibition of cell proliferation: As demonstrated in AML and GBM cell lines.[4][5]
-
Induction of apoptosis. [7]
-
Modulation of signaling pathways: ALKBH5 activity has been linked to the regulation of key signaling pathways such as Wnt/β-catenin and PI3K/Akt/mTOR.[8][9][10][11] Inhibition of ALKBH5 may therefore lead to alterations in these pathways.
Troubleshooting Guide
This section addresses potential issues you may encounter when using ALKBH5-IN-1 in your experiments.
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability or m6A levels. | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 20 µM). |
| Incubation time is too short. | Increase the duration of the treatment. A time-course experiment is recommended. | |
| Cell line is resistant to ALKBH5 inhibition. | Confirm ALKBH5 expression in your cell line. Consider using a different cell line with known sensitivity. | |
| Inhibitor has degraded. | Prepare a fresh stock solution of ALKBH5-IN-1 from powder. Ensure proper storage of stock solutions at -20°C or -80°C in aliquots.[6] | |
| High levels of cell death, even at low concentrations. | Inhibitor concentration is too high for the specific cell line. | Perform a dose-response curve starting from a much lower concentration (e.g., nanomolar range) to determine the IC50 value for your cells. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%).[6] Include a vehicle control (medium with the same concentration of DMSO) in your experiments. | |
| Off-target effects. | While ALKBH5-IN-1 is reported to be selective for ALKBH5 over the related FTO demethylase, off-target effects on other cellular proteins cannot be entirely ruled out.[1][2] If toxicity persists at low concentrations, consider using a structurally different ALKBH5 inhibitor as a control. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and media formulations. |
| Inhibitor stock solution degradation. | Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.[6] | |
| Inconsistent treatment times. | Ensure precise and consistent timing for inhibitor addition and endpoint assays. |
Data Summary
Table 1: ALKBH5-IN-1 (TD19) Properties and Recommended Concentrations
| Property | Value | Reference(s) |
| Mechanism of Action | Covalent inhibitor of ALKBH5 | [1][2][3] |
| Target Residues | Cysteine 100 and 267 | [1][2][3] |
| Solubility | 10 mM in DMSO | [4] |
| Biochemical IC50 | 1.5 - 3 µM | [4] |
| Cell-based IC50 (MOLM13 cells) | 9.5 µM | [4] |
| Cell-based IC50 (U87 cells) | 7.2 µM | [4] |
| Recommended Starting Concentration | 1 - 10 µM | [4][5] |
| Recommended Treatment Duration | 24 - 72 hours | [3][5] |
Experimental Protocols
Protocol 1: General Cell Treatment with ALKBH5-IN-1
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a fresh working solution of ALKBH5-IN-1 by diluting the DMSO stock into pre-warmed complete cell culture medium to the desired final concentration. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing ALKBH5-IN-1 or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Endpoint Analysis: Proceed with your downstream assay, such as a cell viability assay (e.g., MTT or CellTiter-Glo), apoptosis assay, or sample collection for RNA/protein analysis.
Protocol 2: Quantification of Global m6A Levels using m6A-ELISA
This protocol provides a general workflow. For detailed instructions, refer to established m6A-ELISA kit protocols.
-
RNA Isolation: Following treatment with ALKBH5-IN-1 or vehicle control, harvest the cells and isolate total RNA using a standard RNA extraction method.
-
mRNA Purification: Purify mRNA from the total RNA using oligo(dT)-magnetic beads.
-
RNA Binding: Bind the purified mRNA to the wells of an m6A-specific ELISA plate.
-
Antibody Incubation: Incubate the bound mRNA with a primary antibody specific for m6A, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection: Add the HRP substrate and measure the absorbance using a microplate reader. The signal intensity will be inversely proportional to the level of m6A.
Visualizations
Caption: A general workflow for cell-based assays using ALKBH5-IN-1.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Caption: ALKBH5 inhibition can impact Wnt/β-catenin and PI3K/Akt/mTOR pathways.
References
- 1. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ALKBH5 inhibitor TD19 | ALKBH5 inhibitor | Probechem Biochemicals [probechem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Mechanistic insights into the role of RNA demethylase ALKBH5 in malignant tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. ALKBH5 Promotes Breast Cancer Stemness Through Regulating Wnt/β-Catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RETRACTED ARTICLE: m6A demethylase ALKBH5 inhibits pancreatic cancer tumorigenesis by decreasing WIF-1 RNA methylation and mediating Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m6A RNA modification modulates PI3K/Akt/mTOR signal pathway in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting off-target effects of Alkbh5-IN-5
Welcome to the technical support center for Alkbh5-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of AlkB Homolog 5 (ALKBH5), an RNA demethylase that removes N6-methyladenosine (m6A) from RNA. By inhibiting ALKBH5, this compound is expected to lead to an increase in global m6A levels in cellular RNA. This can affect various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation, ultimately influencing gene expression.[1][2]
Q2: What are the potential off-target effects of this compound?
While specific off-target effects for this compound are not extensively documented in publicly available literature, researchers should be aware of potential cross-reactivity with other members of the AlkB family of dioxygenases, such as FTO (fat mass and obesity-associated protein), which is another m6A demethylase.[3][4] Off-target effects could also arise from the inhibitor's chemical scaffold. For instance, some pyrazole-containing compounds have been noted for off-target activities.[5] It is crucial to perform appropriate control experiments to validate that the observed phenotype is a direct result of ALKBH5 inhibition.
Q3: How can I confirm that this compound is active in my cells?
To confirm the activity of this compound, you can perform several assays:
-
m6A Dot Blot: This is a straightforward method to assess global changes in m6A levels in total RNA or mRNA.[6][7][8][9][10] An effective inhibitor should cause a detectable increase in the m6A signal.
-
Cellular Thermal Shift Assay (CETSA): This assay directly measures the engagement of the inhibitor with its target protein (ALKBH5) in intact cells.[11][12][13][14][15] Ligand binding stabilizes the protein, leading to a shift in its thermal denaturation profile.
-
RNA Immunoprecipitation (RIP) followed by qPCR: This technique can be used to assess the m6A methylation status of specific target transcripts of ALKBH5.[16][17][18][19]
Q4: I am not observing the expected phenotype after treating my cells with this compound. What could be the reason?
Several factors could contribute to a lack of an observable phenotype:
-
Inhibitor Potency and Concentration: The IC50 of this compound may vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type.
-
Cellular Context: The role of ALKBH5 can be highly context-dependent, varying between different cell types and disease models. The downstream effects of ALKBH5 inhibition may not be apparent in all cellular systems.
-
Redundancy: Other m6A demethylases, like FTO, might compensate for the inhibition of ALKBH5, thus masking the phenotype.
-
Experimental Timepoint: The phenotypic effects of ALKBH5 inhibition may take time to manifest. Consider performing a time-course experiment.
Troubleshooting Guides
Problem 1: No observable increase in global m6A levels after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Inactive Compound | Verify the integrity and purity of the this compound compound. If possible, obtain a fresh batch from a reliable source. |
| Suboptimal Inhibitor Concentration | Perform a dose-response curve to determine the effective concentration of this compound in your cell line. Start with a broad range of concentrations around the reported IC50 value. |
| Insufficient Incubation Time | Conduct a time-course experiment to determine the optimal duration of treatment for observing an increase in m6A levels. |
| Issues with m6A Detection Assay | Troubleshoot your m6A dot blot or other detection methods. Include positive and negative controls to ensure the assay is working correctly. For dot blots, ensure proper crosslinking of RNA to the membrane.[9] |
| High Demethylase Activity of other Enzymes | Consider the possibility of compensatory activity from other m6A demethylases like FTO. You may need to use a combination of inhibitors or a different experimental model. |
Problem 2: Unexpected or off-target cellular phenotypes are observed.
| Possible Cause | Troubleshooting Step |
| Cross-reactivity with other Dioxygenases | Test the selectivity of this compound against other related enzymes, such as FTO, using in vitro enzymatic assays.[20][21] |
| Scaffold-related Off-target Effects | Use a structurally related but inactive compound as a negative control to determine if the observed phenotype is due to the chemical scaffold rather than ALKBH5 inhibition. |
| Use of siRNA/shRNA as an Orthogonal Approach | Knockdown ALKBH5 using siRNA or shRNA.[22][23] If the phenotype observed with the inhibitor is recapitulated with genetic knockdown, it provides stronger evidence for on-target activity. |
| Rescue Experiment | If possible, perform a rescue experiment by overexpressing a resistant mutant of ALKBH5 in the presence of the inhibitor. |
| Global Transcriptomic/Proteomic Analysis | Perform RNA-seq or proteomics to get a broader view of the cellular changes induced by the inhibitor and identify potential off-target pathways. |
Experimental Protocols
m6A Dot Blot Assay for Global m6A Level Detection
Objective: To semi-quantitatively measure the total level of m6A in RNA samples following treatment with this compound.
Materials:
-
Total RNA or purified mRNA
-
Hybond-N+ nylon membrane
-
UV cross-linker
-
Blocking buffer (e.g., 5% non-fat milk in PBST)
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Protocol:
-
Isolate total RNA or purify mRNA from control and this compound treated cells.
-
Serially dilute the RNA samples in RNase-free water.
-
Spot 1-2 µL of each RNA dilution onto a Hybond-N+ nylon membrane.
-
Allow the spots to air dry completely.
-
Crosslink the RNA to the membrane using a UV cross-linker.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against m6A overnight at 4°C.
-
Wash the membrane three times with PBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with PBST.
-
Apply chemiluminescence detection reagent and visualize the signal using a chemiluminescence imager.
-
For a loading control, stain a parallel membrane with methylene (B1212753) blue.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to the ALKBH5 protein in a cellular context.
Materials:
-
Cells of interest
-
This compound and DMSO (vehicle control)
-
PBS and protease inhibitors
-
Liquid nitrogen
-
Equipment for protein quantification (e.g., Western blot)
Protocol:
-
Treat cells with this compound or DMSO for a specified time.
-
Harvest and resuspend the cells in PBS supplemented with protease inhibitors.
-
Divide the cell suspension into aliquots for different temperature points.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble ALKBH5 protein at each temperature point by Western blot.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[11][12]
Signaling Pathways and Workflows
Below are diagrams illustrating key concepts related to this compound experimentation.
Caption: Experimental workflow for validating the activity of this compound.
Caption: The role of this compound in the m6A RNA modification pathway.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. ALKBH5 Is a Mammalian RNA Demethylase that Impacts RNA Metabolism and Mouse Fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M6A Demethylase ALKBH5 in Human Diseases: From Structure to Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a potent, selective and cell active inhibitor of m6A demethylase ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dot Blot Analysis for Measuring Global N6-Methyladenosine Modification of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dot Blot Analysis for Measuring Global N6-Methyladenosine Modification of RNA | Springer Nature Experiments [experiments.springernature.com]
- 8. Analysis of N6-methyladenosine RNA Modification Levels by Dot Blotting [en.bio-protocol.org]
- 9. Analysis of N6-methyladenosine RNA Modification Levels by Dot Blotting [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets [pubmed.ncbi.nlm.nih.gov]
- 16. m6A demethylase ALKBH5 inhibits tumor growth and metastasis by reducing YTHDFs-mediated YAP expression and inhibiting miR-107/LATS2–mediated YAP activity in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The RNA Demethylases ALKBH5 and FTO Regulate the Translation of ATF4 mRNA in Sorafenib-Treated Hepatocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. RIP – RNA immunoprecipitation protocol | Abcam [abcam.com]
- 19. docs.abcam.com [docs.abcam.com]
- 20. Development of formaldehyde dehydrogenase-coupled assay and antibody-based assays for ALKBH5 activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. ALKBH5 regulates STAT3 activity to affect the proliferation and tumorigenicity of osteosarcoma via an m6A-YTHDF2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
Technical Support Center: Minimizing In Vivo Toxicity of Small Molecule Inhibitors
Disclaimer: Information regarding a specific inhibitor designated "Alkbh5-IN-5" is not publicly available in the searched scientific literature. The following troubleshooting guide provides general strategies for minimizing in vivo toxicity applicable to small molecule inhibitors targeting the ALKBH5 protein, based on established preclinical toxicology principles.
Frequently Asked Questions (FAQs)
Q1: What are the potential on-target toxicities associated with ALKBH5 inhibition?
A1: While specific in vivo toxicity data for ALKBH5 inhibitors is limited, the known functions of ALKBH5 provide clues to potential on-target toxicities. ALKBH5 is an RNA demethylase that plays crucial roles in various biological processes, including spermatogenesis, RNA export, and metabolism.[1][2] Therefore, inhibition of ALKBH5 could potentially lead to:
-
Reproductive Toxicity: Alkbh5-deficient male mice exhibit impaired fertility due to apoptosis of spermatocytes.[1][2] This suggests that inhibitors targeting ALKBH5 could have adverse effects on male reproductive organs.
-
Hematopoietic Effects: ALKBH5 is involved in the regulation of hematopoietic stem and progenitor cells.[3] Inhibition could potentially lead to myelosuppression.
-
Developmental Defects: ALKBH5 plays a role in various developmental processes.[4][5] Inhibition during critical developmental windows could lead to adverse effects.
Q2: What are common off-target toxicities observed with small molecule inhibitors?
A2: Off-target toxicities are a common challenge in drug development and can manifest in various ways, including:
-
Hepatotoxicity: Liver enzymes (ALT/AST) may become elevated.
-
Cardiotoxicity: Effects on cardiac function may be observed.
-
Gastrointestinal Toxicity: Issues such as diarrhea, nausea, and weight loss can occur.
-
Nephrotoxicity: Kidney function may be impaired.
These toxicities are often dependent on the specific chemical structure of the inhibitor and its interactions with other proteins besides the intended target.
Troubleshooting In Vivo Toxicity
This section provides guidance on how to address common toxicity issues encountered during in vivo studies with small molecule inhibitors.
Issue 1: Significant Body Weight Loss and Signs of Animal Distress
Possible Cause: This is a general indicator of systemic toxicity, which could be on-target, off-target, or related to the formulation/vehicle.
Troubleshooting Strategies:
-
Dose Reduction: Lower the dose of the inhibitor to a level that is better tolerated while still aiming for therapeutic efficacy.
-
Dosing Schedule Modification: Implement an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for a "drug holiday" where normal tissues can recover.[6]
-
Formulation/Vehicle Assessment: Ensure the vehicle used to deliver the inhibitor is non-toxic at the administered volume. Conduct a vehicle-only control group to rule out vehicle-related toxicity.
-
Supportive Care: Provide supportive care to the animals, such as supplemental nutrition and hydration, to help manage side effects.
Issue 2: Elevated Liver Enzymes (ALT/AST)
Possible Cause: Potential hepatotoxicity due to on-target or off-target effects of the inhibitor.
Troubleshooting Strategies:
-
Dose-Response Assessment: Determine if the elevation in liver enzymes is dose-dependent.
-
Combination Therapy: Consider combining the inhibitor with another agent that has a different toxicity profile. This may allow for a dose reduction of the primary inhibitor while maintaining or enhancing efficacy.[6]
-
Hepatoprotectants: In some cases, co-administration of a hepatoprotective agent may be considered, though this requires careful validation.
Experimental Protocols
Table 1: In Vivo Tolerability Study Protocol
| Parameter | Methodology |
| Objective | To determine the maximum tolerated dose (MTD) and assess general toxicity. |
| Animal Model | Relevant xenograft or syngeneic tumor model. |
| Groups | Vehicle control, and at least 3-4 dose levels of the inhibitor. |
| Administration | Route and frequency relevant to the intended clinical use. |
| Monitoring | Body weight (2-3 times per week), clinical observations (daily). |
| Endpoints | Tumor volume measurements (2-3 times per week). At the end of the study, collect blood for complete blood count (CBC) and serum chemistry (including ALT/AST). Collect major organs for histological analysis.[6] |
Table 2: Blood Parameter Analysis for Hematological Toxicity
| Parameter | Methodology |
| Objective | To quantify the impact of the inhibitor on blood cell lineages. |
| Blood Collection | Collect blood at baseline and at various time points after treatment. |
| Analysis | Use an automated hematology analyzer to measure key parameters such as platelet count, red blood cell count, and white blood cell count.[6] |
| (Optional) CFU Assay | To assess the impact on hematopoietic stem and progenitor cells, bone marrow can be harvested and cultured to quantify the formation of different hematopoietic colonies.[6] |
Signaling Pathways & Experimental Workflows
Caption: Workflow for troubleshooting general in vivo toxicity.
Caption: Simplified ALKBH5 signaling pathway and point of inhibition.
References
- 1. ALKBH5 Is a Mammalian RNA Demethylase that Impacts RNA Metabolism and Mouse Fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALKBH5 is a mammalian RNA demethylase that impacts RNA metabolism and mouse fertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ALKBH5 alkB homolog 5, RNA demethylase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. ALKBH5 in development: decoding the multifaceted roles of m6A demethylation in biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | ALKBH5 in development: decoding the multifaceted roles of m6A demethylation in biological processes [frontiersin.org]
- 6. benchchem.com [benchchem.com]
Interpreting unexpected results with Alkbh5-IN-5
Welcome to the technical support center for Alkbh5-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting any unexpected results encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of AlkB homolog 5 (ALKBH5), an Fe(II)/α-ketoglutarate-dependent dioxygenase.[1] ALKBH5 functions as an RNA demethylase, specifically removing the N6-methyladenosine (m6A) modification from messenger RNA (mRNA).[1][2] The m6A modification is a dynamic and reversible post-transcriptional modification that plays a crucial role in regulating mRNA stability, splicing, translation, and export.[3][4] By inhibiting ALKBH5, this compound prevents the demethylation of m6A, leading to an accumulation of m6A-modified RNA. This alteration in the epitranscriptome can affect the expression of target genes, thereby influencing various cellular processes, including cell differentiation, proliferation, and survival.[1] The primary therapeutic rationale for using ALKBH5 inhibitors is to modulate gene expression in diseases where ALKBH5 is dysregulated, such as in certain types of cancer.[5][6]
Q2: I am not observing the expected phenotype after treating my cells with this compound. What could be the reason?
Several factors could contribute to a lack of an expected phenotype. Here are some common troubleshooting steps:
-
Cell Line Specificity: The effects of ALKBH5 inhibition can be highly cell-type-dependent.[5][6] ALKBH5 expression levels and its functional targets can vary significantly between different cell lines.[4][7] It is crucial to confirm that your cell line of interest expresses ALKBH5 and that its activity is relevant to the biological process you are studying.
-
Inhibitor Concentration and Treatment Duration: The optimal concentration and duration of treatment with this compound may need to be determined empirically for your specific cell line and experimental conditions. It is recommended to perform a dose-response and time-course experiment to identify the optimal parameters.
-
Target Engagement: It is essential to verify that this compound is effectively inhibiting ALKBH5 in your experimental system. This can be assessed by measuring the global m6A levels in mRNA, which are expected to increase upon ALKBH5 inhibition.[3]
-
Functional Redundancy: The homologous protein, fat mass and obesity-associated protein (FTO), is another m6A demethylase.[8] While this compound is designed to be selective for ALKBH5, potential functional redundancy or compensatory mechanisms involving FTO could mask the effects of ALKBH5 inhibition in some contexts.[9]
Q3: My results with this compound are variable between experiments. How can I improve reproducibility?
Variability in experimental results can arise from several sources. To enhance reproducibility, consider the following:
-
Consistent Experimental Conditions: Ensure that all experimental parameters, including cell density, passage number, media composition, and treatment conditions (inhibitor concentration, duration), are kept consistent across all experiments.
-
Inhibitor Quality and Storage: Use a high-quality, well-characterized batch of this compound. Improper storage can lead to degradation of the compound. Follow the manufacturer's instructions for storage.
-
Control Experiments: Include appropriate controls in every experiment. This should include a vehicle control (e.g., DMSO) and potentially a positive control (e.g., siRNA-mediated knockdown of ALKBH5) to benchmark the effects of the inhibitor.[10]
-
Quantitative Readouts: Whenever possible, use quantitative assays to measure the effects of the inhibitor. This will provide more objective and reproducible data compared to qualitative assessments.
-
Statistical Analysis: Employ appropriate statistical methods to analyze your data and determine the significance of your observations.
Troubleshooting Guide
Issue 1: Unexpected Cytotoxicity
Possible Cause:
-
High concentrations of the inhibitor.
-
Off-target effects.[11]
-
Cell line sensitivity.
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Determine the IC50 value of this compound in your cell line using an assay such as MTT or CellTiter-Glo. This will help you identify a non-toxic working concentration.
-
Reduce Inhibitor Concentration and/or Treatment Duration: If cytotoxicity is observed at the desired effective concentration, try reducing the concentration or the duration of the treatment.
-
Evaluate Off-Target Effects: If possible, assess the effect of the inhibitor on the activity of the related demethylase FTO to check for off-target activity.[9]
-
Rescue Experiment: To confirm that the observed cytotoxicity is due to ALKBH5 inhibition, perform a rescue experiment by overexpressing a resistant form of ALKBH5.
Issue 2: No Change in Global m6A Levels
Possible Cause:
-
Ineffective inhibition of ALKBH5.
-
Low ALKBH5 activity in the chosen cell line.
-
Issues with the m6A quantification assay.
-
Dynamic balance with m6A writers (methyltransferases).[12]
Troubleshooting Steps:
-
Confirm ALKBH5 Expression: Verify that your cell line expresses ALKBH5 at the protein level using Western blotting.
-
Increase Inhibitor Concentration: If no toxicity is observed, try increasing the concentration of this compound.
-
Optimize m6A Quantification Assay: Ensure that your m6A quantification method (e.g., dot blot, LC-MS/MS, or m6A-specific antibody-based ELISA) is optimized and validated.[13][14]
-
Positive Control: Use a positive control, such as cells with ALKBH5 knocked down via siRNA, to validate your m6A detection method.[14]
Issue 3: Discrepancy Between Phenotype and m6A Levels
Possible Cause:
-
The observed phenotype is due to off-target effects of the inhibitor.[11]
-
The critical downstream targets of ALKBH5 in your system are not significantly affected by global m6A changes.
-
The timing of phenotypic assessment does not align with the maximal impact on the target mRNA's m6A status and subsequent protein expression.
Troubleshooting Steps:
-
Validate with a Second ALKBH5 Inhibitor: Use a structurally different ALKBH5 inhibitor to see if it recapitulates the same phenotype.
-
Validate with a Genetic Approach: Use siRNA or CRISPR-Cas9 to knock down ALKBH5 and compare the resulting phenotype to that observed with this compound.[15]
-
Identify Specific Target mRNAs: Use techniques like MeRIP-seq to identify specific mRNAs whose m6A methylation is altered by this compound treatment.
-
Time-Course Analysis: Perform a time-course experiment to correlate the changes in m6A levels of specific transcripts with the observed phenotype.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Quantification of Global m6A Levels (Dot Blot Assay)
-
RNA Extraction: Extract total RNA from treated and control cells using a standard RNA extraction kit.
-
RNA Denaturation: Denature 1-2 µg of total RNA by heating at 95°C for 3 minutes, followed by immediate chilling on ice.
-
Membrane Spotting: Spot the denatured RNA onto a nitrocellulose or nylon membrane and crosslink using a UV crosslinker.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with an anti-m6A antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalization: Stain the membrane with methylene (B1212753) blue to visualize total RNA for normalization.[16]
Protocol 3: Measuring ALKBH5 Expression (Western Blot)
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ALKBH5 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) for loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.[16]
Data Presentation
Table 1: Example Dose-Response of this compound on Cell Viability (%)
| Concentration (µM) | Cell Line A | Cell Line B | Cell Line C |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 1 | 98 ± 4.5 | 95 ± 5.1 | 99 ± 5.5 |
| 10 | 85 ± 6.1 | 70 ± 7.2 | 92 ± 6.8 |
| 50 | 52 ± 7.8 | 35 ± 6.5 | 75 ± 8.2 |
| 100 | 25 ± 5.9 | 15 ± 4.9 | 60 ± 7.1 |
| IC50 (µM) | ~48 | ~25 | >100 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Example Effect of this compound on Global m6A Levels
| Treatment | Relative Global m6A Level (Arbitrary Units) |
| Vehicle Control | 1.00 ± 0.12 |
| This compound (10 µM) | 1.85 ± 0.25 |
| siALKBH5 (Positive Control) | 2.10 ± 0.30 |
*Data are presented as mean ± SD from three independent experiments. p < 0.05 compared to vehicle control.
Visualizations
Caption: A general experimental workflow for studying the effects of this compound.
Caption: A logic diagram for troubleshooting unexpected results with this compound.
Caption: The m6A RNA modification pathway and the inhibitory action of this compound.
References
- 1. What are ALKBH5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The role of RNA m6A demethylase ALKBH5 in the mechanisms of fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALKBH5 Is a Mammalian RNA Demethylase that Impacts RNA Metabolism and Mouse Fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA demethylase ALKBH5 in cancer: from mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Insights into the m6A demethylases FTO and ALKBH5 : structural, biological function, and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alkbh5, a RNA Demethylase, Is Involved in Fine-tuning of Cell Differentiation (FS11-07-19) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ALKBH5 in development: decoding the multifaceted roles of m6A demethylation in biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. m6A demethylase ALKBH5 inhibits tumor growth and metastasis by reducing YTHDFs-mediated YAP expression and inhibiting miR-107/LATS2–mediated YAP activity in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ALKBH5 Inhibited Cell Proliferation and Sensitized Bladder Cancer Cells to Cisplatin by m6A-CK2α-Mediated Glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ALKBH5 inhibitors as a potential treatment strategy in heart failure—inferences from gene expression profiling - PMC [pmc.ncbi.nlm.nih.gov]
Variability in Alkbh5-IN-5 experimental results
Welcome to the technical support center for Alkbh5-IN-5. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly selective, potent, and covalently binding inhibitor of ALKBH5.[1] ALKBH5 is an N6-methyladenosine (m6A) demethylase, meaning it removes methyl groups from adenosine (B11128) residues on RNA.[1] By inhibiting ALKBH5, this compound prevents this demethylation, leading to an increase in m6A levels on mRNA. This alteration in the RNA "epitranscriptome" can affect mRNA stability, translation, and other aspects of RNA metabolism, ultimately impacting gene expression.[1] In cancer cells, this can lead to the promotion of differentiation and the induction of apoptosis.[1]
Q2: At what concentration should I use this compound in my cell-based assays?
A2: The optimal concentration of this compound will depend on your specific cell line and experimental conditions. However, a good starting point is its reported IC50 value, which is the concentration required to inhibit 50% of the enzyme's activity. The IC50 of this compound for ALKBH5 is 0.62 µM .[1] In NB4 leukemia cells, it has been shown to have a strong antiproliferative effect with an IC50 of 0.63 µM .[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your particular cell line and desired biological endpoint.
Q3: I am not observing the expected phenotype (e.g., decreased cell viability) after treating my cells with this compound. What could be the reason?
A3: There are several potential reasons for a lack of an expected phenotype. Please refer to the Troubleshooting Guide below for a detailed breakdown of possible causes and solutions. Common reasons include low expression of ALKBH5 in your cell line, issues with the inhibitor's stability or solubility, or the specific context of your experimental model.
Q4: How can I confirm that the effects I am seeing are due to the inhibition of ALKBH5 and not off-target effects?
A4: This is a critical question in pharmacological studies. Here are a few strategies to validate on-target effects:
-
Use a structurally unrelated inhibitor: If another selective ALKBH5 inhibitor with a different chemical structure produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Genetic validation: The most rigorous approach is to use genetic tools like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the ALKBH5 gene. The resulting phenotype should mimic the effect of the inhibitor.
-
Rescue experiments: In an ALKBH5 knockdown or knockout background, the addition of this compound should not produce any further effect.
-
Measure downstream target engagement: A direct way to confirm target engagement is to measure the global levels of m6A in total RNA from treated and untreated cells. An increase in m6A levels upon treatment with this compound would indicate successful inhibition of ALKBH5.
Q5: Is this compound known to have synergistic effects with other inhibitors?
A5: Yes, a study in osteosarcoma models has shown that the combined inhibition of ALKBH5 with this compound and the FGFR1 inhibitor infigratinib (B612010) (BGJ398) can have synergistic effects in promoting tumor cell death.[3] This suggests that combining this compound with other targeted therapies could be a promising therapeutic strategy.
Troubleshooting Guide
Issue 1: Inconsistent or No Observed Effect of this compound
| Potential Cause | Recommended Action |
| Low ALKBH5 Expression in Cell Line | Verify the expression level of ALKBH5 in your cell line of interest using methods like qPCR or Western blot. The effect of ALKBH5 inhibitors can be cell-type-selective, with some cell lines showing minimal response.[4] |
| Inhibitor Solubility Issues | This compound is typically dissolved in DMSO for a stock solution.[5] Ensure the final concentration of DMSO in your cell culture media is low (ideally <0.1%) to avoid solvent-induced toxicity. If you observe precipitation upon dilution into aqueous media, try vortexing thoroughly and preparing fresh dilutions for each experiment.[5] |
| Inhibitor Instability | Small molecule inhibitors can be unstable in solution over time, especially when exposed to light, repeated freeze-thaw cycles, or stored at improper temperatures.[6] Prepare fresh working solutions from a frozen stock for each experiment and store the stock solution at -20°C or -80°C as recommended by the manufacturer.[1] |
| Suboptimal Inhibitor Concentration | The IC50 value is a starting point. Perform a dose-response curve (e.g., from 0.1 µM to 10 µM) to determine the optimal concentration for your specific cell line and assay. |
| Incorrect Experimental Duration | The effects of inhibiting an enzyme that modifies RNA may not be immediate. Ensure your treatment duration is sufficient to observe changes in gene expression and subsequent cellular phenotypes. A time-course experiment is recommended. |
Issue 2: High Variability Between Experimental Replicates
| Potential Cause | Recommended Action |
| Inconsistent Cell Seeding Density | Variations in the number of cells seeded can lead to significant differences in the response to an inhibitor. Ensure precise and consistent cell counting and seeding for all replicates. |
| Edge Effects in Multi-well Plates | Wells on the outer edges of a multi-well plate are prone to evaporation, which can concentrate the inhibitor and affect cell growth. Avoid using the outer wells for experimental samples, or ensure proper humidification of the incubator. |
| Inconsistent Treatment Application | Ensure that the inhibitor is added to all wells at the same time and mixed gently but thoroughly to ensure uniform distribution. |
| Variability in Reagent Preparation | Prepare a master mix of the inhibitor-containing media to add to all relevant wells to minimize pipetting errors between replicates. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound and a related inhibitor, providing a reference for expected potency.
| Inhibitor | Target | IC50 (µM) | Cell Line | Cell-based IC50 (µM) | Reference |
| This compound | ALKBH5 | 0.62 | - | - | [1] |
| This compound | - | - | NB4 | 0.63 | [2] |
| ALKBH5-IN-4 | ALKBH5 | 0.84 | - | - | [4] |
| ALKBH5-IN-4 | - | - | CCRF-CEM | 1.38 | [4] |
| ALKBH5-IN-4 | - | - | HL-60 | 11.9 | [4] |
| ALKBH5-IN-4 | - | - | K562 | 16.5 | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assay using a Resazurin-based Reagent
This protocol provides a general method for assessing the effect of this compound on cell proliferation.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in your cell culture medium. It is recommended to prepare a 2X concentration of each final dilution.
-
Treatment: Remove the existing medium from the cells and add an equal volume of the 2X inhibitor dilutions to the corresponding wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator.
-
Viability Assessment: Add a resazurin-based cell viability reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours, or until a color change is apparent.
-
Data Acquisition: Measure the fluorescence or absorbance of each well using a plate reader at the appropriate wavelengths.
-
Data Analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability at each inhibitor concentration. Plot the results to generate a dose-response curve and calculate the IC50 value.
Protocol 2: Global m6A RNA Methylation Assay (Dot Blot)
This protocol allows for the assessment of changes in total m6A levels in RNA following treatment with this compound.
-
Cell Treatment and RNA Extraction: Treat your cells with this compound at the desired concentration and for the appropriate duration. Extract total RNA using a standard method (e.g., TRIzol). Ensure high-quality, intact RNA.
-
RNA Quantification and Denaturation: Quantify the RNA concentration. In separate tubes, prepare serial dilutions of your RNA samples. Denature the RNA by heating at 95°C for 3 minutes, then immediately place on ice.
-
Membrane Preparation: Wet a nylon membrane in a suitable buffer (e.g., SSC buffer).
-
RNA Blotting: Spot the denatured RNA samples onto the nylon membrane. Allow the spots to air dry completely.
-
UV Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for m6A overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane several times with TBST.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a chemiluminescence imager.
-
Data Analysis: Quantify the dot intensity. To normalize for the amount of RNA spotted, you can stain the membrane with methylene (B1212753) blue after imaging. An increase in the m6A signal in this compound-treated samples compared to the control indicates successful inhibition of ALKBH5.
Visualizations
References
- 1. This compound | Highly selective ALKBH5 inhibitor | Leukemia | TargetMol [targetmol.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Efficacy of Alkbh5-IN-5 in Resistant Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges encountered when using Alkbh5-IN-5, particularly in resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of ALKBH5, an Fe(II)/α-ketoglutarate-dependent dioxygenase. ALKBH5 is an RNA demethylase that removes the N6-methyladenosine (m6A) modification from RNA molecules.[1][2][3] The m6A modification is a crucial regulator of RNA metabolism, including splicing, stability, and translation.[2][3] By inhibiting ALKBH5, this compound increases the overall level of m6A methylation on target mRNAs, which can lead to altered gene expression and subsequent cellular effects such as decreased cell proliferation and induction of apoptosis.[1][2]
Q2: My cells are resistant to this compound. What are the potential resistance mechanisms?
Resistance to ALKBH5 inhibitors like this compound can arise from several factors:
-
Upregulation of drug efflux pumps: Cancer cells may increase the expression of ATP-binding cassette (ABC) transporters, which actively pump the inhibitor out of the cell, reducing its intracellular concentration.
-
Alterations in downstream signaling pathways: Resistance can be conferred by the activation of alternative survival pathways that bypass the effects of ALKBH5 inhibition. For example, mutations or amplifications in pathways like PI3K/AKT or MAPK can promote cell survival despite the inhibition of ALKBH5.[3]
-
Target gene modifications: Changes in the m6A landscape or the expression of "reader" proteins (e.g., YTHDF proteins) that recognize m6A marks can alter the cellular response to increased methylation.[2]
-
Tumor microenvironment: Factors within the tumor microenvironment, such as hypoxia, can influence the expression and activity of ALKBH5 and other m6A-related proteins, potentially contributing to resistance.
Q3: How can I confirm that this compound is inhibiting ALKBH5 in my cells?
To confirm the inhibitory activity of this compound, you can perform the following experiments:
-
Global m6A quantification: Measure the total m6A levels in the mRNA of treated versus untreated cells. A successful inhibition should result in a significant increase in global m6A levels. This can be assessed by techniques like m6A dot blot or LC-MS/MS.
-
m6A-RIP-qPCR: Perform methylated RNA immunoprecipitation followed by quantitative PCR (MeRIP-qPCR) on a known ALKBH5 target gene. Inhibition of ALKBH5 should lead to increased m6A enrichment on the target mRNA.
-
Western Blot for downstream targets: Analyze the protein expression of known downstream targets of the ALKBH5 pathway. For example, inhibition of ALKBH5 has been shown to affect the expression of proteins involved in cell cycle and apoptosis.[4][5]
Troubleshooting Guides
Problem 1: No significant decrease in cell viability observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal concentration of this compound | Perform a dose-response experiment to determine the optimal IC50 value for your specific cell line. Concentrations can range from low micromolar to nanomolar depending on the cell type.[6][7] |
| Cell line is inherently resistant | Consider using combination therapies. Synergistic effects have been observed when combining ALKBH5 inhibitors with immunotherapy (e.g., anti-PD-1 antibodies) or other targeted therapies (e.g., FGFR1 inhibitors).[8] |
| Incorrect assessment of cell viability | Use multiple methods to assess cell viability, such as MTT assay, trypan blue exclusion, or a fluorescence-based live/dead assay, to confirm the results.[9][10] |
| Degradation of the compound | Ensure proper storage and handling of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
Problem 2: Inconsistent results in m6A quantification experiments.
| Possible Cause | Suggested Solution |
| Poor quality of RNA | Ensure that the extracted RNA is of high quality and integrity. Use a spectrophotometer and gel electrophoresis to assess RNA purity and integrity before proceeding with downstream applications. |
| Inefficient immunoprecipitation in MeRIP | Optimize the antibody concentration and incubation times for the MeRIP protocol. Include appropriate positive and negative controls to validate the assay.[11][12][13] |
| Variability in cell culture conditions | Maintain consistent cell culture conditions, including cell density, passage number, and media composition, as these can influence the epigenome. |
Quantitative Data Summary
Table 1: Inhibitory Concentration (IC50) of ALKBH5 Inhibitors in Various Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 3 | HL-60 | Acute Promyelocytic Leukemia | 1.38 | [7][14] |
| Compound 3 | CCRF-CEM | Acute Lymphoblastic Leukemia | 4.52 | [7][14] |
| Compound 3 | K562 | Chronic Myelogenous Leukemia | 16.5 | [7][14] |
| Compound 6 | HL-60 | Acute Promyelocytic Leukemia | 5.66 | [7][14] |
| Compound 6 | CCRF-CEM | Acute Lymphoblastic Leukemia | 10.4 | [7][14] |
| Compound 6 | K562 | Chronic Myelogenous Leukemia | >20 | [7][14] |
| TD19 | NB4 | Acute Myeloid Leukemia | 15.1 | [15] |
| TD19 | MOLM13 | Acute Myeloid Leukemia | 9.5 | [15] |
| TD19 | U87 | Glioblastoma | 7.2 | [15] |
| TD19 | A172 | Glioblastoma | 22.3 | [15] |
Note: Data for this compound is limited in the public domain. The table presents data for other known ALKBH5 inhibitors to provide a general reference for expected potency.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9]
Protocol 2: Methylated RNA Immunoprecipitation (MeRIP-qPCR)
-
RNA Extraction and Fragmentation: Extract total RNA from treated and control cells and fragment the RNA to an average size of ~100 nucleotides.
-
Immunoprecipitation: Incubate the fragmented RNA with an anti-m6A antibody or a control IgG antibody, followed by incubation with protein A/G magnetic beads.
-
Washing: Wash the beads extensively to remove non-specifically bound RNA.
-
Elution: Elute the methylated RNA from the beads.
-
Reverse Transcription and qPCR: Purify the eluted RNA and perform reverse transcription followed by qPCR using primers specific for your target gene and a housekeeping gene.
-
Data Analysis: Calculate the enrichment of m6A on the target gene relative to the input and the IgG control.[11][12][13]
Visualizations
References
- 1. What are ALKBH5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Insights into the m6A demethylases FTO and ALKBH5 : structural, biological function, and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic insights into the role of RNA demethylase ALKBH5 in malignant tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. ALKBH5 regulates STAT3 activity to affect the proliferation and tumorigenicity of osteosarcoma via an m6A-YTHDF2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assay Protocols | Thermo Fisher Scientific - FR [thermofisher.com]
- 11. m6A-RIP-qPCR [bio-protocol.org]
- 12. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sysy.com [sysy.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - PMC [pmc.ncbi.nlm.nih.gov]
Alkbh5-IN-5 degradation and storage best practices
Welcome to the technical support center for Alkbh5-IN-5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the best practices for the storage, handling, and troubleshooting of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon arrival?
A1: this compound is typically supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C, where it can be stable for up to three years.[1][2][3] For short-term storage, 4°C is acceptable for up to two years.[1][3] It is crucial to protect the compound from light and moisture.
Q2: What is the best way to prepare a stock solution of this compound?
A2: To prepare a stock solution, it is essential to use an appropriate solvent to ensure complete dissolution. Dimethyl Sulfoxide (DMSO) is a common solvent for many small molecule inhibitors, including those similar to this compound.[1][2] Always refer to the product-specific datasheet for recommended solvents and maximum solubility concentrations. For compounds provided in quantities of 10 mg or less, the solvent can be added directly to the vial.[1] For larger quantities, it is advisable to weigh out the desired amount for immediate use.[1]
Q3: My this compound has precipitated out of solution. What should I do?
A3: Precipitation can occur due to several factors, such as using a suboptimal solvent, exceeding the solubility limit, or temperature fluctuations.[4] If precipitation is observed, you can attempt to redissolve the compound by gentle warming (if the compound is heat-stable) or vortexing.[2][4] If the precipitate does not dissolve, it is recommended to prepare a fresh solution.[3][4] To prevent precipitation, ensure you are using the recommended solvent and not exceeding the solubility limit.
Q4: How should I store the stock solution of this compound?
A4: Stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][2] Store these aliquots in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[1]
Q5: What is the maximum recommended concentration of DMSO for cell culture experiments?
A5: The tolerance to DMSO varies between cell lines.[3] As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines.[3]
-
0.1% - 0.5% DMSO: Tolerated by many robust cell lines.[3]
-
> 0.5% - 1% DMSO: Can be cytotoxic to some cells.[3] It is crucial to include a vehicle control with the same final DMSO concentration in your experiments.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Loss of Compound Activity | Compound degradation due to improper storage, repeated freeze-thaw cycles, or exposure to light.[4] | Aliquot stock solutions into single-use volumes.[1][4] Store solutions at the recommended temperature (-20°C or -80°C) and protect from light by using amber vials or wrapping vials in foil.[4] |
| Difficulty Dissolving the Compound | Incorrect solvent selection or low solubility of the compound.[4] | Consult the product datasheet for the recommended solvent.[4] Gentle warming or vortexing may aid dissolution.[2] For compounds with very low solubility, ultrasonication may be required.[2] |
| Inconsistent Experimental Results | Inaccurate pipetting, compound precipitation in media, or degradation of the compound in the working solution. | Use calibrated pipettes and proper techniques.[4] Visually inspect the working solution for any precipitation under a microscope.[2] Prepare fresh working solutions from a new stock aliquot for each experiment. |
| Cell Toxicity Observed | High concentration of the inhibitor or the solvent (e.g., DMSO).[3] | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound. Ensure the final concentration of DMSO in the cell culture medium is below the toxic level for your specific cell line (generally <0.5%).[1][3] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Preparation : Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.[5]
-
Weighing : In a chemical fume hood, carefully weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would need 5 mg.
-
Dissolution : Add the appropriate volume of high-purity DMSO to the vial containing the weighed compound.
-
Mixing : Vortex the solution until the compound is completely dissolved.[2] If necessary and the compound is heat-stable, gentle warming in a 37°C water bath can be used to aid dissolution.[4]
-
Storage : Aliquot the stock solution into smaller, single-use volumes in amber vials and store at -20°C or -80°C as recommended.[4]
Protocol for Assessing Kinetic Solubility
This protocol helps determine the concentration at which a compound remains in solution in an aqueous buffer.
-
Prepare Stock Solution : Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).[3]
-
Serial Dilution : Perform a serial dilution of the DMSO stock solution.[3]
-
Dilution in Aqueous Buffer : Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate.[3]
-
Observation : Incubate the plate at room temperature and visually inspect for precipitation after a set time (e.g., 1-2 hours). The highest concentration that remains clear is the approximate kinetic solubility.[3]
Visualizations
Caption: Workflow for handling this compound from storage to experimental use.
Caption: Decision tree for troubleshooting precipitation of this compound.
Caption: Potential degradation pathways for small molecule inhibitors like this compound.
References
Overcoming poor bioavailability of Alkbh5-IN-5
Welcome to the technical support center for Alkbh5-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor bioavailability of this potent ALKBH5 inhibitor. Here you will find troubleshooting guides and frequently asked questions to help you optimize your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the pre-clinical development of this compound.
Issue 1: Low Aqueous Solubility of this compound
Question: My preparation of this compound shows very low solubility in aqueous buffers, leading to inconsistent results in my in vitro assays. What can I do?
Answer: Poor aqueous solubility is a common challenge for many small molecule inhibitors and a primary reason for poor oral bioavailability.[1] Here are several strategies to address this issue:
-
pH Adjustment: Assess the pKa of this compound. If the compound is ionizable, adjusting the pH of your buffer can significantly increase its solubility.
-
Use of Co-solvents: Incorporating organic co-solvents such as DMSO, ethanol, or polyethylene (B3416737) glycol (PEG) can enhance the solubility of hydrophobic compounds in your experimental buffers.[1] However, be mindful of the potential for these solvents to affect your biological assay.
-
Formulation Strategies: For in vivo studies, more advanced formulation strategies are necessary. These include:
-
Particle Size Reduction: Decreasing the particle size of the drug increases the surface area available for dissolution.[1][2] Techniques like micronization or nanosizing can be employed.[2]
-
Amorphous Solid Dispersions: Dispersing this compound in an amorphous state within a polymer matrix can increase its apparent solubility and dissolution rate.[3]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can solubilize the compound in lipidic excipients, which then form fine emulsions in the gastrointestinal tract, enhancing absorption.[1][4]
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility in aqueous environments.[1][5]
-
Issue 2: Poor Intestinal Permeability of this compound
Question: My in vitro permeability assays (e.g., PAMPA, Caco-2) indicate that this compound has low intestinal permeability, suggesting poor absorption. How can I address this?
Answer: Low intestinal permeability is another significant barrier to oral bioavailability. This can be due to the physicochemical properties of the molecule or its interaction with efflux transporters.
-
Assess Physicochemical Properties: According to Lipinski's Rule of Five, poor absorption or permeation is more likely when a compound has a molecular mass greater than 500 Da, a LogP greater than 5, more than 5 hydrogen bond donors, or more than 10 hydrogen bond acceptors.[6] If this compound violates these rules, rational structural modification may be necessary to improve its properties.[7]
-
Investigate Efflux Transporters: The Caco-2 cell model is useful for studying active transport and efflux.[8][9] If your bidirectional Caco-2 assay shows a high efflux ratio (Papp(B-A)/Papp(A-B) > 2), it suggests that this compound is a substrate for an efflux transporter like P-glycoprotein (P-gp).[9]
-
Inhibition of P-gp: Co-administration with a known P-gp inhibitor can increase the absorption of your compound.[7] However, this approach carries the risk of drug-drug interactions.[7]
-
Prodrug Approach: A prodrug can be designed to mask the features of the molecule recognized by the efflux transporter.[3][7]
-
Structural Modification: Modifying the inhibitor's structure to reduce its affinity for P-gp is a potential long-term solution.[7]
-
Issue 3: High First-Pass Metabolism
Question: this compound is well-absorbed, but systemic exposure remains low after oral administration in animal models. I suspect high first-pass metabolism. How can this be mitigated?
Answer: The first-pass effect, or the metabolism of a drug in the gut wall and/or liver before it reaches systemic circulation, can significantly reduce bioavailability.[7]
-
In Vitro Metabolism Assays: Use liver microsomes or hepatocytes to determine the metabolic stability of this compound.[10][11] This will help identify the primary metabolic pathways and the enzymes involved (e.g., cytochrome P450s).[10]
-
Strategies to Mitigate Metabolism:
-
Inhibition of Metabolic Enzymes: Co-administration of an inhibitor for the specific CYP enzymes responsible for metabolizing this compound can increase its bioavailability, though this can lead to drug-drug interactions.[7]
-
Prodrug Strategies: A prodrug can be designed to be less susceptible to first-pass metabolism, releasing the active drug after passing through the liver.[7]
-
Structural Modification: Modifying the metabolic "soft spots" on the molecule can reduce its susceptibility to enzymatic degradation.[7]
-
Nanoformulations: Encapsulating the drug in nanocarriers can protect it from premature degradation and alter its distribution, potentially reducing first-pass metabolism.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is ALKBH5 and what is its role?
A1: ALKBH5 (AlkB homolog 5) is an enzyme that acts as an RNA demethylase. It specifically removes the N6-methyladenosine (m6A) modification from messenger RNA (mRNA).[12] This m6A modification is a key post-transcriptional regulator of gene expression, influencing mRNA stability, splicing, export, and translation.[13] By removing m6A, ALKBH5 can modulate the expression of various target genes involved in processes like cell proliferation, metabolism, and immune response.[13]
Q2: Which signaling pathways are affected by ALKBH5 activity?
A2: ALKBH5 has been shown to influence several critical signaling pathways by regulating the m6A status of key transcripts. These include:
-
PI3K/Akt/mTOR Pathway: ALKBH5 can activate this pathway, which is involved in cell growth and metabolism.[10][14]
-
FAK/Src Signaling: By increasing the stability of ITGB1 mRNA, ALKBH5 can activate FAK signaling, which is implicated in cell adhesion and migration.[15]
-
Notch Signaling: ALKBH5 deficiency can lead to the degradation of key Notch signaling components, affecting processes like T-cell development.
-
ERK/JNK Signaling: Reactive oxygen species (ROS) can activate the ERK/JNK signaling pathway, which in turn can modulate ALKBH5 activity through post-translational modifications.[16]
Q3: What are the key in vitro assays to assess the bioavailability of a compound like this compound?
A3: A standard panel of in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays is crucial for predicting oral bioavailability.[12] Key assays include:
-
Solubility Assays: To determine the thermodynamic and kinetic solubility in various buffers (e.g., PBS, simulated gastric and intestinal fluids).
-
Permeability Assays: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive diffusion.[6] The Caco-2 cell permeability assay is considered the gold standard for predicting human intestinal absorption, as it also accounts for active transport and efflux.[3][8]
-
Metabolic Stability Assays: Incubating the compound with liver microsomes or hepatocytes helps to determine its susceptibility to Phase I and Phase II metabolism and predict its metabolic clearance.[10][17]
Q4: What animal models are appropriate for in vivo pharmacokinetic studies of this compound?
A4: Rodents, such as mice and rats, are typically the first choice for in vivo pharmacokinetic (PK) studies due to their well-characterized physiology and handling feasibility.[14] Non-rodent species like beagle dogs may also be used to get a more comprehensive PK profile, as they can sometimes be more predictive of human pharmacokinetics.[14][18] These studies are essential for determining key PK parameters like Cmax, Tmax, AUC, and oral bioavailability (F%).[18]
Data Presentation
The following tables present hypothetical data for this compound to illustrate the kind of information researchers would generate while troubleshooting its poor bioavailability.
Table 1: Baseline Physicochemical and In Vitro ADME Properties of this compound
| Parameter | Value | Implication for Bioavailability |
| Molecular Weight | 485 g/mol | Acceptable |
| LogP | 4.8 | High lipophilicity, may lead to low solubility |
| pKa | 8.2 (basic) | pH-dependent solubility |
| Kinetic Solubility (pH 7.4) | < 1 µg/mL | Very low, likely to limit dissolution |
| PAMPA Permeability (Papp) | 15 x 10⁻⁶ cm/s | High passive permeability |
| Caco-2 Permeability (A→B) | 1.2 x 10⁻⁶ cm/s | Low to moderate permeability |
| Caco-2 Efflux Ratio (B→A / A→B) | 5.8 | High, indicates active efflux |
| Liver Microsome Half-life (t½) | 8 min | Rapid metabolism, suggests high first-pass effect |
Table 2: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations in Rats (10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng·hr/mL) | Bioavailability (F%) |
| Simple Suspension | 25 | 2.0 | 95 | < 2% |
| Nanosuspension | 150 | 1.5 | 650 | ~8% |
| Solid Dispersion | 210 | 1.0 | 980 | ~12% |
| SEDDS | 350 | 1.0 | 1850 | ~23% |
Experimental Protocols
Here are detailed methodologies for key experiments relevant to assessing and improving the bioavailability of this compound.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts passive intestinal absorption.[6]
-
Prepare Lipid Solution: Create a 1% lecithin (B1663433) in dodecane (B42187) solution.[19]
-
Coat Donor Plate: Gently add 5 µL of the lipid solution to the membrane of each well in a 96-well donor plate.[4]
-
Prepare Solutions:
-
Run Assay:
-
Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
-
Protocol 2: Caco-2 Cell Permeability Assay
This assay assesses both passive and active transport across an intestinal cell monolayer.[8]
-
Cell Culture: Culture Caco-2 cells on semipermeable supports in multi-well plates for 18-22 days until they form a differentiated and polarized monolayer.[9]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity.[8]
-
Prepare Dosing Solution: Dissolve this compound in transport buffer (e.g., HBSS) at a concentration of 10 µM.[8]
-
Permeability Measurement (Apical to Basolateral, A→B):
-
Add the dosing solution to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate for 2 hours at 37°C with gentle shaking.[9]
-
Take samples from the basolateral compartment at specified time points.
-
-
Permeability Measurement (Basolateral to Apical, B→A):
-
Perform the reverse experiment by adding the dosing solution to the basolateral compartment and sampling from the apical compartment to determine the efflux ratio.[9]
-
-
Analysis:
-
Quantify the concentration of this compound in the samples using LC-MS/MS.
-
Calculate the Papp values for both directions and the efflux ratio.
-
Protocol 3: Liver Microsomal Stability Assay
This assay measures the rate of metabolism by liver enzymes.[10]
-
Prepare Reaction Mixture:
-
Thaw human or rat liver microsomes on ice.[13]
-
Prepare an incubation medium containing phosphate (B84403) buffer (100 mM, pH 7.4), MgCl₂, and an NADPH-regenerating system.[10]
-
-
Incubation:
-
Sampling:
-
Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound.
-
Plot the natural log of the percentage of compound remaining versus time to determine the half-life (t½) and intrinsic clearance (CLint).[13]
-
Protocol 4: Preparation of a Nanosuspension by Wet Milling
This protocol describes a common top-down method for particle size reduction.
-
Prepare Slurry: Create a suspension of this compound (e.g., 5% w/v) in an aqueous solution containing a stabilizer (e.g., 1% Poloxamer 407 or SDS).
-
Pre-milling: Homogenize the suspension using a high-shear mixer (e.g., Ultra-Turrax) at 10,000 rpm for 10 minutes to obtain a uniform pre-milled slurry.[22]
-
Wet Milling:
-
Transfer the slurry to a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads).
-
Mill the suspension at a high speed (e.g., 3000 rpm) for 1-2 hours.[22] The exact time will need to be optimized.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). The target is typically a Z-average size below 200 nm with a PDI < 0.3.[22]
-
The final nanosuspension can be used directly for in vivo studies or lyophilized into a powder.
-
Protocol 5: Preparation of a Solid Dispersion by Solvent Evaporation
This method is suitable for thermolabile compounds.[23]
-
Dissolution: Dissolve both this compound and a hydrophilic polymer carrier (e.g., PVP K30, HPMC) in a common volatile organic solvent (e.g., methanol, acetone).[7] A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will form a thin film of the solid dispersion on the flask wall.
-
Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried film from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a fine powder of uniform size.[24]
-
Characterization:
-
Confirm the amorphous nature of the drug in the dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
-
Perform dissolution studies to compare the release rate of the solid dispersion to the unformulated drug.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified ALKBH5 signaling pathway and point of inhibition.
Caption: Experimental workflow for troubleshooting poor bioavailability.
Caption: Matching formulation strategies to bioavailability barriers.
References
- 1. sketchviz.com [sketchviz.com]
- 2. mdpi.com [mdpi.com]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 5. crsubscription.com [crsubscription.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 7. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. biorxiv.org [biorxiv.org]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. mercell.com [mercell.com]
- 14. ijrpc.com [ijrpc.com]
- 15. ALKBH5 activates FAK signaling through m6A demethylation in ITGB1 mRNA and enhances tumor-associated lymphangiogenesis and lymph node metastasis in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. biotechfarm.co.il [biotechfarm.co.il]
- 19. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 20. bioassaysys.com [bioassaysys.com]
- 21. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 22. mdpi.com [mdpi.com]
- 23. contractpharma.com [contractpharma.com]
- 24. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Validation & Comparative
Validating ALKBH5 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a chemical probe or drug candidate directly interacts with its intended target within a cellular context is a critical step. This guide provides a comparative overview of methods to validate the target engagement of Alkbh5-IN-5 and other ALKBH5 inhibitors in cells, supported by experimental data and detailed protocols.
The N6-methyladenosine (m6A) RNA modification is a dynamic and reversible process crucial for regulating gene expression. ALKBH5 is a key m6A demethylase, and its dysregulation is implicated in various diseases, including cancer, making it an attractive therapeutic target. Validating the engagement of small molecule inhibitors with ALKBH5 in a cellular environment is essential for their development as research tools and potential therapeutics.
This guide focuses on three primary methodologies for assessing ALKBH5 target engagement:
-
Cellular Thermal Shift Assay (CETSA): A biophysical method that measures the thermal stabilization of a target protein upon ligand binding.
-
NanoBRET™ Target Engagement Assay: A proximity-based assay that quantifies compound binding to a target protein in live cells using bioluminescence resonance energy transfer (BRET).
-
RNA Immunoprecipitation followed by Sequencing (RIP-Seq): A technique to identify the RNA targets of an RNA-binding protein and assess how inhibitors affect this interaction and the subsequent m6A methylation status of target RNAs.
Comparison of ALKBH5 Inhibitors
Several small molecule inhibitors have been developed to target ALKBH5. Below is a summary of their reported activities. While direct comparative studies using cellular target engagement assays are limited, the available data provides a basis for preliminary evaluation.
| Inhibitor | Method of Target Engagement Validation | Biochemical IC50 | Cellular Activity (Cell Proliferation IC50) | Key Findings & Cell Lines Studied |
| This compound | Not explicitly reported in searches | Not explicitly reported in searches | Not explicitly reported in searches | Data not available in the conducted searches. |
| 20m | CETSA[1] | 21 nM (Fluorescence Polarization)[1][2] | Not reported | Efficiently stabilized ALKBH5 in HepG2 cells, indicating direct target engagement. Increased cellular m6A levels.[1] |
| TD19 | DARTS (Drug Affinity Responsive Target Stability) | 1.5-3 µM (PAGE-based demethylation assay)[3] | 9.5 µM (MOLM13), 7.2 µM (U87)[3] | A covalent inhibitor that selectively targets ALKBH5 over FTO. Increases cellular m6A levels.[4] |
| Compound 3 | DARTS[5] | 0.84 µM (m6A ELISA-based assay)[5] | 1.38 - 16.5 µM in various leukemia cell lines (HL-60, CCRF-CEM, K562)[5] | Showed antiproliferative effects in specific cancer cell lines.[5] |
| Compound 6 | DARTS[5] | 1.79 µM (m6A ELISA-based assay)[5] | 40.5 µM (HEK-293T), variable in leukemia lines[5] | Demonstrated antiproliferative activity.[5] |
Experimental Methodologies and Protocols
This section details the protocols for the key experimental techniques used to validate ALKBH5 target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle lies in the increased thermal stability of a protein when it is bound by a ligand.
Experimental Workflow:
Caption: CETSA experimental workflow for ALKBH5 target engagement.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., HepG2, HEK293T) to 80-90% confluency.
-
Treat cells with the desired concentrations of the ALKBH5 inhibitor (e.g., this compound, 20m) or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Treatment:
-
Harvest cells by scraping or trypsinization and wash with PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Lysis and Protein Extraction:
-
Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a primary antibody specific for ALKBH5.
-
Use a suitable secondary antibody and a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for ALKBH5 at each temperature.
-
Normalize the intensities to the intensity at the lowest temperature.
-
Plot the normalized intensity versus temperature to generate melting curves for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay provides a quantitative measure of compound binding in live cells. It relies on energy transfer from a NanoLuc® luciferase-tagged target protein to a fluorescently labeled tracer that binds to the same target.
Experimental Workflow:
Caption: NanoBRET™ target engagement assay workflow.
Detailed Protocol:
-
Cell Transfection:
-
Transfect HEK293T cells with a vector encoding for an ALKBH5-NanoLuc® fusion protein. The choice of N- or C-terminal fusion should be optimized.
-
Culture the cells for 24-48 hours to allow for protein expression.
-
-
Assay Plate Preparation:
-
Harvest the transfected cells and resuspend them in Opti-MEM.
-
Dispense the cell suspension into a white, 96- or 384-well assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in Opti-MEM.
-
Add the diluted inhibitor or vehicle to the wells.
-
Develop or obtain a fluorescent tracer that binds to ALKBH5. This is a critical step and may require chemical synthesis to conjugate a fluorophore to a known ALKBH5 binder.
-
Add the fluorescent tracer to all wells at a final concentration optimized for the assay.
-
Incubate the plate for a specified time (e.g., 2 hours) at 37°C.
-
-
Signal Detection and Analysis:
-
Add the Nano-Glo® substrate to all wells.
-
Measure the donor (NanoLuc®, ~460 nm) and acceptor (tracer fluorophore, e.g., ~618 nm) emission signals using a plate reader equipped for BRET measurements.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.
-
RNA Immunoprecipitation followed by Sequencing (RIP-Seq)
RIP-Seq is a powerful method to identify the RNA molecules that interact with a specific RNA-binding protein, in this case, ALKBH5. By comparing the results from inhibitor-treated and untreated cells, one can infer the functional consequences of target engagement on the m6A methylation of ALKBH5's target transcripts.
Experimental Workflow:
Caption: RIP-Seq workflow to identify ALKBH5 target RNAs.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Treat cultured cells with the ALKBH5 inhibitor or vehicle for a desired time.
-
Harvest the cells and lyse them in a buffer that preserves RNA-protein interactions, supplemented with RNase and protease inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with magnetic beads pre-coated with an antibody specific for ALKBH5.
-
Thoroughly wash the beads to remove non-specifically bound proteins and RNA.
-
-
RNA Isolation and Library Preparation:
-
Elute the RNA from the beads and purify it.
-
Prepare RNA sequencing libraries from the immunoprecipitated RNA and from an input control (a fraction of the lysate before immunoprecipitation).
-
-
Sequencing and Data Analysis:
-
Perform high-throughput sequencing of the prepared libraries.
-
Analyze the sequencing data to identify RNA transcripts that are enriched in the ALKBH5 immunoprecipitated samples compared to the input.
-
Compare the enrichment of specific transcripts between inhibitor-treated and untreated samples to assess the impact of the inhibitor on ALKBH5-RNA interactions.
-
Further analysis can include m6A-specific immunoprecipitation (MeRIP-Seq) on the identified target RNAs to directly measure changes in m6A levels upon inhibitor treatment.
-
Conclusion
Validating the cellular target engagement of ALKBH5 inhibitors like this compound is a multi-faceted process. This guide provides a framework for comparing different inhibitors and outlines the key experimental approaches. CETSA and NanoBRET™ offer direct biophysical evidence of target binding in cells, providing quantitative measures of compound affinity and occupancy. RIP-Seq, on the other hand, delivers crucial functional insights into the downstream consequences of ALKBH5 inhibition on its RNA targets. For a comprehensive validation of any ALKBH5 inhibitor, a combination of these methods is recommended to build a robust data package that confirms direct target engagement and functional cellular activity.
References
- 1. Discovery of a potent, selective and cell active inhibitor of m6A demethylase ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. ALKBH5 inhibitor TD19 | ALKBH5 inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ALKBH5 Inhibitors: Alkbh5-IN-5 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The N6-methyladenosine (m6A) modification of RNA is a critical regulator of gene expression, and its removal by demethylases such as ALKBH5 is implicated in various diseases, including cancer. This has led to the development of small molecule inhibitors targeting ALKBH5 as potential therapeutics. This guide provides an objective comparison of Alkbh5-IN-5 with other notable ALKBH5 inhibitors, supported by experimental data to aid in the selection of appropriate compounds for research and development.
Quantitative Comparison of ALKBH5 Inhibitor Activity
The following table summarizes the reported inhibitory activities of this compound and a selection of other ALKBH5 inhibitors. The data is presented to facilitate a direct comparison of their enzymatic potency and cellular effects across various cancer cell lines.
| Inhibitor | ALKBH5 Enzymatic IC50 (µM) | Cell Line | Cell Viability IC50 (µM) | Binding Affinity (Kd, µM) | Selectivity Notes |
| This compound | 0.62[1] | NB4 | 0.63[1] | 0.804[1] | Highly selective for ALKBH5 over FTO.[2] |
| ALKBH5-IN-2 | 0.79[3] | K562 | 1.41[3] | Not Reported | |
| HL-60 | 11.0[3] | ||||
| CCRF-CEM | 7.62[3] | ||||
| Jurkat | 41.3[3] | ||||
| ALKBH5-IN-3 | 0.021[4] | Not Reported | Not Reported | Not Reported | Highly selective over FTO and other AlkB members.[4] |
| ALKBH5-IN-4 | 0.84[1] | HL-60 | 1.38 - 16.5 | Not Reported | |
| CCRF-CEM | 1.38 - 16.5 | ||||
| K562 | 1.38 - 16.5[5] | ||||
| IOX1 | Inhibits ALKBH5[1] | HCT116 | 28.1 | Not Reported | Broad-spectrum 2OG oxygenase inhibitor. |
| A549 | 48.3[6] | ||||
| HeLa | 86.5[6] | ||||
| DDO-02267 | 0.49[7][8] | Not Reported | Not Reported | Not Reported | Selective, lysine-targeting covalent inhibitor.[7] |
| W23-1006 | 3.848[9][10][11] | MDA-MB-231 | 10.31[10] | Not Reported | ~30-fold and 8-fold more selective for ALKBH5 over FTO and ALKBH3, respectively.[9][10][11] |
| BT549 | 6.338[10] | ||||
| DDO-2728 | 2.97[1][12][13] | MOLM-13 | 0.45[12] | 6.62[13] | Selective, does not inhibit FTO or ALKBH3.[13] |
| MV4-11 | 1.2[12] | ||||
| Ena15 | Inhibits ALKBH5 | Glioblastoma cells | Inhibits proliferation | Not Reported | Enhances FTO activity.[14] |
| Ena21 | 15.7[15] | Glioblastoma cells | Inhibits proliferation | Not Reported | Little inhibitory activity for FTO.[14][15] |
| TD19 | 1.5 - 3 | AML and GBM cells | Inhibits proliferation | Not Reported | Covalent inhibitor with high selectivity for ALKBH5 over FTO.[16] |
Signaling Pathway: ALKBH5-FOXM1 Axis in Cancer
Inhibition of ALKBH5 has been shown to impact cancer progression by modulating the stability of key oncogenic transcripts. One well-documented pathway involves the regulation of the transcription factor FOXM1. The following diagram illustrates this signaling cascade.
Caption: The ALKBH5-FOXM1 signaling pathway in cancer.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of ALKBH5 inhibitors.
ALKBH5 Chemiluminescent Inhibition Assay
This assay is used to determine the in vitro enzymatic inhibitory activity of compounds against ALKBH5.
Principle: This assay quantifies the demethylase activity of ALKBH5 by measuring the removal of m6A from an RNA substrate. A specific antibody recognizes the methylated substrate, and a secondary HRP-labeled antibody provides a chemiluminescent signal that is inversely proportional to ALKBH5 activity.
Protocol:
-
Plate Preparation: A 96-well plate is pre-coated with an m6A-containing RNA substrate.
-
Enzyme Reaction:
-
Recombinant human ALKBH5 enzyme is incubated in the wells with assay buffer containing Fe(II) and 2-oxoglutarate.
-
Test compounds (inhibitors) at various concentrations are added to the wells. A DMSO control (vehicle) is also included.
-
The reaction is incubated at room temperature to allow for demethylation.
-
-
Detection:
-
After incubation, the wells are washed, and a primary antibody specific for m6A is added.
-
Following another incubation and wash step, an HRP-labeled secondary antibody is added.
-
After a final incubation and wash, a chemiluminescent HRP substrate is added.
-
-
Data Analysis:
-
The chemiluminescence is measured using a microplate reader.
-
The signal from the inhibitor-treated wells is compared to the DMSO control to calculate the percentage of inhibition.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability (CCK-8) Assay
This assay measures the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay. The WST-8 reagent is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the ALKBH5 inhibitor. A vehicle control (DMSO) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).
-
Assay:
-
CCK-8 solution is added to each well.
-
The plate is incubated for 1-4 hours at 37°C.
-
-
Data Analysis:
-
The absorbance at 450 nm is measured using a microplate reader.
-
The cell viability is calculated as a percentage of the vehicle-treated control cells.
-
IC50 values are determined by plotting the percent cell viability against the logarithm of the inhibitor concentration.
-
Transwell Migration Assay
This assay assesses the effect of ALKBH5 inhibitors on the migratory capacity of cancer cells.
Principle: The assay utilizes a chamber with a porous membrane (e.g., 8 µm pores) that separates an upper and lower compartment. Cells are seeded in the upper chamber, and a chemoattractant (e.g., serum) is placed in the lower chamber. The number of cells that migrate through the pores to the lower surface of the membrane is quantified.
Protocol:
-
Cell Preparation: Cells are serum-starved for several hours before the assay.
-
Assay Setup:
-
The lower chamber of the transwell plate is filled with a medium containing a chemoattractant.
-
The serum-starved cells, pre-treated with the ALKBH5 inhibitor or vehicle control, are seeded into the upper chamber in a serum-free medium.
-
-
Incubation: The plate is incubated for a period that allows for cell migration (e.g., 24 hours).
-
Quantification:
-
Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Migrated cells on the lower surface are fixed and stained (e.g., with crystal violet).
-
The stained cells are imaged and counted under a microscope.
-
-
Data Analysis: The number of migrated cells in the inhibitor-treated group is compared to the vehicle control group to determine the effect on cell migration.
Conclusion
This compound is a potent and selective inhibitor of ALKBH5 with demonstrated anti-proliferative and pro-apoptotic effects in leukemia cells. When compared to other ALKBH5 inhibitors, it exhibits a favorable profile in terms of both enzymatic and cellular activity. The choice of an appropriate inhibitor will depend on the specific research question, the cell types being investigated, and the desired level of selectivity. The experimental protocols provided herein offer a foundation for the in-house evaluation and comparison of these and other ALKBH5 inhibitors. The continued exploration of the ALKBH5-FOXM1 signaling axis and other downstream pathways will be crucial in elucidating the full therapeutic potential of targeting ALKBH5 in cancer and other diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a potent, selective and cell active inhibitor of m6A demethylase ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RNA demethylase ALKBH5 in cancer: from mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Anaplastic Lymphoma Kinase (ALK) | DC Chemicals [dcchemicals.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medkoo.com [medkoo.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. DDO-2728 | ALKBH5 inhibitor | Probechem Biochemicals [probechem.com]
- 14. Discovery of two novel ALKBH5 selective inhibitors that exhibit uncompetitive or competitive type and suppress the growth activity of glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ALKBH5 inhibitor Ena21 | ALKBH5 inhibitor | Probechem Biochemicals [probechem.com]
- 16. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Genetic Knockdown of ALKBH5 versus Pharmacological Inhibition with Alkbh5-IN-5
For researchers, scientists, and drug development professionals navigating the complexities of targeting the RNA demethylase ALKBH5, a critical decision lies in the method of intervention: genetic knockdown or pharmacological inhibition. This guide provides an objective comparison of these two approaches, supported by experimental data, detailed protocols, and visual workflows to inform experimental design and therapeutic strategy.
ALKBH5, an Fe(II)/α-ketoglutarate-dependent dioxygenase, plays a pivotal role in post-transcriptional gene regulation by removing the N6-methyladenosine (m6A) modification from messenger RNA. Its dysregulation is implicated in various diseases, most notably cancer, making it a compelling therapeutic target. This guide delves into the nuances of two primary methods used to probe and modulate ALKBH5 function: transient or stable genetic knockdown using techniques like siRNA or shRNA, and direct enzymatic inhibition using the small molecule inhibitor, Alkbh5-IN-5.
At a Glance: Key Quantitative Comparisons
To facilitate a direct comparison, the following tables summarize the quantitative effects of both ALKBH5 knockdown and inhibition with this compound on key cellular processes.
| Parameter | ALKBH5 Genetic Knockdown | This compound Inhibition | Cell Type/Model | Reference |
| Global m6A Levels | ~9% increase in total mRNA m6A | Data not available in direct comparison | HeLa cells | [1] |
| Increased m6A levels | Data not available in direct comparison | Bladder cancer cells | [2] | |
| Cell Proliferation | Significant suppression | Strong antiproliferative effect (IC50 of 0.63 μM) | PC9 and A549 (NSCLC) | [3] |
| Decreased cell proliferation | Data not available in direct comparison | Caki-1 and 786-0 (Renal cell carcinoma) | ||
| Decreased migration and proliferation | Data not available in direct comparison | 769-P, Caki-1, and ACHN (Renal cell carcinoma) | ||
| Apoptosis | Increased number of apoptotic cells | Induces apoptosis | PC9 and A549 (NSCLC) | [3] |
| Increased apoptosis | Data not available in direct comparison | MAC-T cells | ||
| Promotes apoptosis | Data not available in direct comparison | Osteosarcoma cells | [4] | |
| Cell Cycle | G1 phase arrest | Data not available in direct comparison | PC9 (NSCLC) | [3] |
| G2/M phase arrest | Data not available in direct comparison | X-ray irradiated cells | [2] |
Delving into the Mechanisms: Signaling Pathways and Workflows
Understanding the broader biological context is crucial when interpreting the effects of ALKBH5 modulation. ALKBH5 is involved in multiple signaling pathways that govern cell fate.
Caption: ALKBH5 signaling pathways.
The experimental workflows for genetic knockdown and chemical inhibition, while both targeting ALKBH5, involve distinct procedures.
Caption: Experimental workflows.
Experimental Corner: Detailed Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in this guide.
ALKBH5 Genetic Knockdown via siRNA
-
Cell Seeding: Plate cells (e.g., PC9, A549) in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: Dilute ALKBH5-specific siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Transfection Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: Harvest cells and assess ALKBH5 mRNA and protein levels by qRT-PCR and Western blotting, respectively.
-
Phenotypic Analysis: Following confirmation of knockdown, proceed with downstream assays such as cell proliferation (e.g., CCK-8 assay), apoptosis (e.g., Annexin V/PI staining followed by flow cytometry), and cell cycle analysis (e.g., propidium (B1200493) iodide staining and flow cytometry).
Inhibition of ALKBH5 with this compound
-
Stock Solution Preparation: Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis) and allow them to adhere overnight.
-
Treatment: Dilute the this compound stock solution in complete cell culture medium to the desired final concentrations. Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (DMSO at the same final concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours) at 37°C in a CO2 incubator.
-
Downstream Analysis: After the incubation period, perform relevant assays. For cell viability, use assays like MTT or CCK-8. For apoptosis, utilize methods such as caspase activity assays or TUNEL staining. To assess changes in m6A levels, perform m6A dot blot or MeRIP-qPCR.
Discussion and Considerations
The choice between genetic knockdown and chemical inhibition of ALKBH5 depends on the specific research question and experimental context.
Genetic knockdown , particularly with stable shRNA integration, offers a sustained and potent reduction of ALKBH5 protein levels. This approach is well-suited for long-term studies and for elucidating the consequences of chronic ALKBH5 depletion. However, potential off-target effects of the siRNA/shRNA and the time required to establish stable cell lines are important considerations.
Chemical inhibition with this compound provides a rapid and reversible means of modulating ALKBH5 activity. This is advantageous for studying the acute effects of ALKBH5 inhibition and for mimicking a therapeutic intervention. The ability to control the timing and dosage of inhibition is a key strength. However, the specificity of the inhibitor and potential off-target activities must be carefully evaluated. Direct, quantitative comparisons of this compound with genetic knockdown are still emerging in the literature, highlighting an area for future research.
References
- 1. ALKBH5 Is a Mammalian RNA Demethylase that Impacts RNA Metabolism and Mouse Fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA demethylase ALKBH5 regulates cell cycle progression in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m6A demethylase ALKBH5 promotes tumor cell proliferation by destabilizing IGF2BPs target genes and worsens the prognosis of patients with non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into the role of RNA demethylase ALKBH5 in malignant tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Alkbh5-IN-5: A Comparative Guide for Researchers
For Immediate Release
In the rapidly evolving landscape of epigenetic drug discovery, the N6-methyladenosine (m6A) demethylase ALKBH5 has emerged as a compelling therapeutic target. Among the chemical probes developed to interrogate its function, Alkbh5-IN-5 has garnered significant attention. This guide provides a comprehensive comparison of this compound with other known ALKBH5 inhibitors, focusing on their cross-reactivity profiles and the experimental methodologies used to assess their performance. This objective analysis is intended to aid researchers, scientists, and drug development professionals in selecting the most appropriate tool for their specific research needs.
Performance Comparison of ALKBH5 Inhibitors
The inhibitory potency and selectivity of small molecule inhibitors are critical parameters for their utility as research tools and potential therapeutic agents. The following table summarizes the available data for this compound and a selection of alternative ALKBH5 inhibitors.
| Inhibitor | ALKBH5 IC50 (μM) | FTO IC50 (μM) | Selectivity (FTO/ALKBH5) | Other Targets |
| This compound (18l) | 0.62[1] | >100[1] | >161-fold | Not reported |
| ALKBH5-IN-2 | 0.79 | Not reported | Not reported | Not reported |
| ALKBH5-IN-3 (20m) | 0.021[2] | >10[2] | >476-fold[2] | Selective over other AlkB members[2] |
| ALKBH5-IN-4 | 0.84 | Not reported | Not reported | Not reported |
| W23-1006 | 3.848[3] | ~30-fold higher | ~30-fold vs FTO, ~8-fold vs ALKBH3[3] | Covalently binds to C200 residue[3] |
| TD19 | 1.5-3[4] | >100[4] | >33-fold | Minimally inhibits ALKBH3[4] |
| Ena15 | Not reported | Enhances activity | Not applicable | Not reported |
| Ena21 | Not reported | Little inhibitory activity | Selective for ALKBH5 | Not reported |
| IOX1 | Yes (inhibits) | Not reported | Not reported | Broad-spectrum 2OG oxygenase inhibitor |
Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources and should be considered for comparative purposes.
Experimental Methodologies
Accurate assessment of inhibitor performance relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays used in the characterization of ALKBH5 inhibitors.
Biochemical Assay for IC50 Determination (Fluorescence Resonance Energy Transfer - FRET)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against ALKBH5.
-
Reagents and Materials:
-
Recombinant human ALKBH5 protein
-
FTO (for cross-reactivity)
-
m6A-containing RNA oligonucleotide substrate labeled with a FRET pair (e.g., FAM and TAMRA)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA, 0.01% Tween-20)
-
Fe(NH₄)₂(SO₄)₂
-
α-ketoglutarate (2-OG)
-
Ascorbic acid
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well microplates
-
-
Procedure:
-
Prepare a reaction mixture containing ALKBH5 protein, the m6A-RNA substrate, Fe(II), 2-OG, and ascorbic acid in the assay buffer.
-
Serially dilute the test compounds in DMSO and add them to the reaction mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the FRET pair.
-
The IC50 value is calculated by fitting the dose-response curve using a suitable software.[1]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that a compound binds to its intended target protein within a cellular context.[5] The principle is based on the ligand-induced thermal stabilization of the target protein.[5]
-
Reagents and Materials:
-
Cell line expressing ALKBH5 (e.g., HepG2)
-
Cell culture medium and reagents
-
Test compound (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against ALKBH5
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
-
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified duration.
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by cooling.
-
Lyse the cells to release soluble proteins.
-
Separate the soluble fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble ALKBH5 in each sample by SDS-PAGE and Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[2][5]
-
Dot Blot Assay for m6A Quantification
This semi-quantitative method is used to assess the global levels of m6A in total RNA or mRNA, providing a measure of the inhibitor's effect on ALKBH5 activity in cells.
-
Reagents and Materials:
-
Total RNA or mRNA isolated from cells treated with the inhibitor or vehicle.
-
RNase-free water and buffers.
-
Nylon membrane.
-
UV crosslinker.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody specific for m6A.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
Methylene (B1212753) blue staining solution (for loading control).
-
-
Procedure:
-
Denature the RNA samples by heating at 95°C for 3 minutes and then immediately placing on ice.[6]
-
Spot serial dilutions of the RNA samples onto a nylon membrane.[6]
-
Crosslink the RNA to the membrane using a UV crosslinker.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-m6A antibody overnight at 4°C.[6]
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.[6]
-
Detect the signal using a chemiluminescence imager.
-
Stain the membrane with methylene blue to visualize the total RNA spotted, which serves as a loading control.
-
Quantify the dot intensity using software like ImageJ. An increase in the m6A signal in inhibitor-treated samples compared to the control indicates inhibition of ALKBH5.[2][6]
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of experiments for characterizing ALKBH5 inhibitors.
Caption: Workflow for ALKBH5 inhibitor characterization.
Signaling Pathway Context
ALKBH5 is a key regulator of gene expression through its m6A demethylase activity. Its inhibition can have widespread effects on various signaling pathways implicated in cancer and other diseases.
Caption: ALKBH5 inhibition and its downstream effects.
This comparative guide highlights the current understanding of this compound's selectivity and provides standardized protocols for its evaluation. As the field of m6A epitranscriptomics continues to expand, rigorous and comparative characterization of chemical probes will be essential for advancing our knowledge of ALKBH5 biology and its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a potent, selective and cell active inhibitor of m6A demethylase ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Selective and Cell-Active N6-Methyladenosine RNA Demethylase ALKBH5 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Alkbh5-IN-5's Anti-Leukemic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-leukemic performance of the ALKBH5 inhibitor, Alkbh5-IN-5, with alternative compounds. The data presented is collated from preclinical studies to aid in the evaluation and potential development of novel therapeutic strategies targeting N6-methyladenosine (m6A) RNA modification in leukemia.
Introduction to ALKBH5 in Acute Myeloid Leukemia (AML)
The N6-methyladenosine (m6A) demethylase ALKBH5 is a critical regulator of gene expression and has emerged as a promising therapeutic target in acute myeloid leukemia (AML).[1][2] In contrast to its potential tumor-suppressive role in some cancers, ALKBH5 is frequently overexpressed in AML, and this elevated expression is correlated with a poor prognosis for patients.[1][2] The enzyme plays a crucial role in the development and maintenance of AML, as well as in the self-renewal of leukemia stem/initiating cells (LSCs/LICs).[1][2] Mechanistically, ALKBH5 removes m6A modifications from the messenger RNA (mRNA) of key oncogenes, leading to their increased stability and expression. This post-transcriptional regulation of targets such as TACC3, AXL, and ITPA promotes leukemogenesis.[2][3][4] Furthermore, ALKBH5 has been implicated in conferring resistance to conventional chemotherapeutic agents like adriamycin.[1] Given its pivotal role in AML pathogenesis, the development of small molecule inhibitors targeting ALKBH5 presents a promising avenue for novel anti-leukemic therapies.
Comparative Efficacy of ALKBH5 Inhibitors
This section provides a quantitative comparison of this compound and other selected ALKBH5 inhibitors based on their in vitro and in vivo anti-leukemic activities.
In Vitro Anti-proliferative Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of various ALKBH5 inhibitors against a panel of leukemia cell lines.
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| This compound | ALKBH5 | - | 0.62 | [5] |
| Compound 3 | ALKBH5 | HL-60 | 1.38 | [6] |
| CCRF-CEM | 4.6 | [6] | ||
| K-562 | 16.5 | [6] | ||
| Compound 6 | ALKBH5 | HL-60 | 2.9 | [6] |
| CCRF-CEM | 1.8 | [6] | ||
| K-562 | 10.2 | [6] | ||
| Compound 18l | ALKBH5 | NB4 | 0.63 | [7] |
| TD19 | ALKBH5 | NB4 | 15.1 | [8][9] |
| MOLM13 | 9.5 | [8][9] |
Note: Data for this compound does not specify the cell line used for the IC50 determination.
In Vivo Anti-Leukemic Activity
Preclinical in vivo studies using xenograft models are crucial for evaluating the therapeutic potential of drug candidates. The following table summarizes the available in vivo efficacy data for ALKBH5 inhibitors.
| Compound | Animal Model | Dosing | Tumor Growth Inhibition | Reference |
| This compound | Not Available | Not Available | Not Available | - |
| Compound 18l | NB4 Xenograft | 1 mg/kg | 66.3% | [7] |
| 2.5 mg/kg | 76.8% |
Note: In vivo efficacy data for this compound is not publicly available at the time of this guide's compilation.
Toxicity Profile
A comprehensive evaluation of a drug candidate's toxicity is paramount. This section summarizes the available information on the toxicity of the compared ALKBH5 inhibitors.
| Compound | Toxicity Finding | Reference |
| This compound | Not Available | - |
| Compound 18l | No observable adverse effects at 1 mg/kg and 2.5 mg/kg in NB4 xenograft model. | |
| General ALKBH5 Inhibition | Studies on Alkbh5-knockout mice have shown that a lack of ALKBH5 can increase mortality and aggravate doxorubicin-induced cardiotoxicity. | [10] |
Note: Specific toxicity studies for most small molecule inhibitors of ALKBH5 are limited in the public domain. The finding on doxorubicin-induced cardiotoxicity in knockout mice suggests a potential area for safety assessment of ALKBH5 inhibitors.
Signaling Pathways and Experimental Workflows
Visual representations of the molecular pathways affected by ALKBH5 and the experimental procedures used to assess its inhibitors are provided below.
ALKBH5 Downstream Signaling in AML
ALKBH5 exerts its oncogenic function in AML by demethylating the mRNA of several key downstream targets, leading to their increased stability and translation. This diagram illustrates the known signaling axes influenced by ALKBH5 in leukemia.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Counting Kit-8 (CCK-8) assay of cytotoxicity and synergistic cytotoxicity [bio-protocol.org]
- 3. 2.4. CCK8 assay [bio-protocol.org]
- 4. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. M6A demethylase ALKBH5 selectively promotes tumorigenesis and cancer stem cell self-renewal in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ptglab.com [ptglab.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Head-to-Head Comparison of ALKBH5 Inhibitors: Alkbh5-IN-5 vs. Alkbh5-IN-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent ALKBH5 inhibitors, Alkbh5-IN-5 and Alkbh5-IN-4. This document summarizes their performance based on available experimental data, details relevant experimental methodologies, and visualizes a key signaling pathway affected by this compound.
Performance Data Summary
The following table summarizes the key quantitative data for this compound and Alkbh5-IN-4, facilitating a direct comparison of their biochemical potency and cellular activity.
| Parameter | This compound (Compound 18l) | Alkbh5-IN-4 (Compound 3) |
| Target | ALKBH5 | ALKBH5 |
| ALKBH5 IC50 | 0.62 µM[1] | 0.84 µM[2] |
| FTO Selectivity | Highly selective (No binding observed with FTO)[1] | Not reported |
| Cellular Antiproliferative IC50 | 0.63 µM (NB4 cells)[1] | 1.38 µM (CCRF-CEM cells), 11.9 µM (HL-60 cells), 16.5 µM (K562 cells)[2][3] |
| Known Downstream Effects | Alters m6A levels, promotes differentiation, induces apoptosis[1]. Suppresses the ALKBH5/ZMIZ1-AS1/PTBP1/FGFR1 signaling axis in osteosarcoma[4][5]. | Inhibits proliferation of leukemia cell lines[2][3]. |
Detailed Experimental Protocols
The following are representative protocols for the key experiments cited in this guide. These methodologies are based on standard practices for evaluating ALKBH5 inhibitors.
ALKBH5 Enzymatic Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the half-maximal inhibitory concentration (IC50) of a compound against ALKBH5.
Materials:
-
Recombinant human ALKBH5 protein
-
FRET-based m6A-containing RNA oligonucleotide substrate
-
Assay buffer (e.g., 50 mM HEPES, 50 mM NaCl, 2 mM L-ascorbic acid, 1 mM α-ketoglutarate, 100 µM (NH4)2Fe(SO4)2·6H2O, 0.01% Tween-20, pH 7.5)
-
Test compounds (this compound or Alkbh5-IN-4) dissolved in DMSO
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add 2 µL of the test compound dilutions to the appropriate wells. Include wells with DMSO only as a negative control.
-
Add 10 µL of ALKBH5 enzyme solution (final concentration ~50 nM) in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the demethylation reaction by adding 8 µL of the FRET-based RNA substrate (final concentration ~100 nM) in assay buffer to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the FRET signal on a fluorescence plate reader (e.g., excitation at 485 nm, emission at 535 nm and 595 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Cellular Proliferation Assay (MTT Assay)
This protocol outlines the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the antiproliferative effects of the inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NB4, CCRF-CEM, HL-60, K562)
-
Complete cell culture medium
-
Test compounds (this compound or Alkbh5-IN-4) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include wells with DMSO-containing medium as a vehicle control.
-
Incubate the cells for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the curve using non-linear regression.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a key signaling pathway modulated by this compound and a general experimental workflow for evaluating ALKBH5 inhibitors.
Caption: ALKBH5/ZMIZ1-AS1/PTBP1/FGFR1 signaling pathway in osteosarcoma.
Caption: General workflow for the evaluation of ALKBH5 inhibitors.
Head-to-Head Comparison
This compound emerges as a potent and highly selective inhibitor of ALKBH5. With a biochemical IC50 of 0.62 µM, it demonstrates strong target engagement[1]. A key advantage of this compound is its high selectivity for ALKBH5 over the closely related m6A demethylase FTO, with one report indicating no observable binding to FTO[1]. This selectivity is crucial for elucidating the specific biological roles of ALKBH5 without the confounding effects of FTO inhibition. In cellular assays, this compound exhibits potent antiproliferative activity in the NB4 acute myeloid leukemia cell line, with an IC50 of 0.63 µM, closely mirroring its biochemical potency[1]. Mechanistically, this compound has been shown to directly engage ALKBH5 in cells, leading to an increase in cellular m6A levels, the promotion of differentiation, and the induction of apoptosis[1]. Furthermore, a specific downstream signaling pathway has been identified in osteosarcoma, where this compound can suppress the ALKBH5/ZMIZ1-AS1/PTBP1/FGFR1 axis, highlighting its potential in solid tumors as well[4][5].
Alkbh5-IN-4 is also a potent inhibitor of ALKBH5, with a reported IC50 of 0.84 µM[2]. It has demonstrated antiproliferative effects across a panel of leukemia cell lines, including CCRF-CEM, HL-60, and K562, with IC50 values in the low micromolar range[2][3]. However, a significant gap in the current knowledge is the lack of data on its selectivity profile. There are no available reports on the activity of Alkbh5-IN-4 against FTO or other members of the ALKBH family. This makes it challenging to attribute its cellular effects solely to the inhibition of ALKBH5. Furthermore, while it is shown to inhibit leukemia cell growth, the specific downstream signaling pathways modulated by Alkbh5-IN-4 have not been as clearly elucidated as for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ALKBH5 demethylation modification of SE-lncRNA ZMIZ1-AS1 promotes FGFR1-mediated proliferation and invasive metastasis in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the Specificity of Alkbh5-IN-5: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the ALKBH5 inhibitor, Alkbh5-IN-5, with other known inhibitors. This document compiles available experimental data on inhibitor potency and selectivity, details methodologies for key validation experiments, and visualizes relevant biological pathways to aid in the objective assessment of this compound's performance.
Introduction to this compound
This compound, also identified as compound 18l, is a covalent inhibitor of the N6-methyladenosine (m6A) RNA demethylase ALKBH5. It has demonstrated a potent inhibitory effect on ALKBH5 with an IC50 of 0.62 µM.[1] As a critical regulator of RNA methylation, ALKBH5 is a promising therapeutic target in various diseases, including cancer. Consequently, the specificity of its inhibitors is of paramount importance to minimize off-target effects and ensure therapeutic efficacy. This guide assesses the selectivity profile of this compound against other demethylases, drawing comparisons with other published ALKBH5 inhibitors.
Comparative Analysis of ALKBH5 Inhibitor Specificity
The following table summarizes the inhibitory potency (IC50) of this compound and other notable ALKBH5 inhibitors against ALKBH5 and other demethylases. While comprehensive quantitative data for this compound against a full panel of demethylases is not publicly available, existing data indicates a high degree of selectivity.
| Inhibitor | ALKBH5 IC50 (µM) | FTO IC50 (µM) | ALKBH3 IC50 (µM) | Other Demethylases | Selectivity Notes |
| This compound (compound 18l) | 0.62 | No binding observed | Data not available | Data not available | Highly selective for ALKBH5 over FTO.[2] |
| 20m | 0.021 | >100 | Data not available | High selectivity against other AlkB subfamily members | Reported to have high selectivity against FTO and other AlkB members.[3][4] |
| W23-1006 | 3.848 | ~115 | ~30.8 | Data not available | Exhibits approximately 30-fold selectivity over FTO and 8-fold selectivity over ALKBH3.[5][6] |
Note: The absence of comprehensive IC50 values for this compound against a wider range of demethylases highlights a current gap in publicly accessible data. Researchers are encouraged to perform broader selectivity profiling to fully characterize its off-target activities.
Experimental Protocols
To aid researchers in their own assessment of ALKBH5 inhibitors, detailed protocols for two key experimental procedures are provided below: an in vitro demethylase inhibition assay to determine potency and a cellular thermal shift assay (CETSA) to verify target engagement in a cellular context.
In Vitro Demethylase Inhibition Assay (Fluorescence Polarization-Based)
This protocol describes a method to determine the IC50 of an inhibitor against a demethylase enzyme using a fluorescence polarization (FP) assay. This assay measures the displacement of a fluorescently labeled probe from the enzyme's active site by a competitive inhibitor.
Materials:
-
Purified recombinant ALKBH5 protein
-
Fluorescently labeled m6A-containing RNA oligonucleotide probe
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA, 0.01% Tween-20)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute these into the assay buffer to the desired final concentrations. Prepare a solution of the ALKBH5 enzyme and the fluorescent probe in the assay buffer.
-
Assay Reaction: To each well of the 384-well plate, add the ALKBH5 enzyme solution.
-
Inhibitor Addition: Add the diluted test inhibitor solutions to the wells. For control wells, add assay buffer with the same percentage of DMSO without the inhibitor.
-
Incubation: Incubate the plate at room temperature for a pre-determined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Probe Addition: Add the fluorescent probe solution to all wells.
-
Final Incubation: Incubate the plate for another period (e.g., 60 minutes) to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of an inhibitor to its target protein within a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.[2]
Materials:
-
Cultured cells expressing ALKBH5
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermocycler
-
Equipment for protein quantification (e.g., BCA assay)
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against ALKBH5 and a loading control)
Procedure:
-
Cell Treatment: Treat cultured cells with the test inhibitor or vehicle (DMSO) at a desired concentration and incubate under normal cell culture conditions for a specific time to allow for cell penetration and target binding.
-
Heating Step: Aliquot the treated cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler. This step induces denaturation and aggregation of unstable proteins.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the cell lysates at high speed to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.
-
Western Blotting: Analyze the amount of soluble ALKBH5 in each sample by Western blotting using a specific anti-ALKBH5 antibody. Use a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for ALKBH5 at each temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizing Experimental Workflow and Biological Pathways
To further clarify the experimental logic and the biological context of ALKBH5, the following diagrams are provided.
ALKBH5 removes the m6A modification from target mRNAs, such as those encoding for YAP and TIMP3.[7] This demethylation can prevent the recognition of these mRNAs by m6A 'reader' proteins like YTHDF2, which would otherwise target them for degradation. The resulting stabilization of the mRNA leads to increased protein expression, which in turn influences cellular processes like proliferation, apoptosis, and metastasis.[7][8] Inhibitors of ALKBH5 would block this process, leading to increased m6A levels and subsequent downregulation of these target proteins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. RNA demethylase ALKBH5 in cancer: from mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a potent, selective and cell active inhibitor of m6A demethylase ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. news-medical.net [news-medical.net]
- 7. communities.springernature.com [communities.springernature.com]
- 8. Interactions between ALKBH5 and reader proteins in tumors: functions and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Alkbh5-IN-5: A Guide for Laboratory Professionals
Core Principles of Chemical Waste Disposal
The disposal of any chemical waste, including Alkbh5-IN-5, must adhere to institutional, local, and national regulations.[1][2][3][4] Key principles include:
-
Waste Minimization: Only prepare the amount of this compound solution needed for your experiment to reduce waste.
-
Segregation: Never mix incompatible chemicals.[2][4] this compound waste should be collected in a designated, separate waste container.
-
Proper Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and any known hazards.
-
Container Integrity: Use containers that are chemically resistant and have secure lids to prevent leaks or spills.[4]
-
No Drain Disposal: Hazardous chemical waste should never be poured down the drain.[1][3]
Pre-Disposal Safety and Handling
Before handling this compound for any purpose, including disposal, it is imperative to follow standard laboratory safety protocols.[5][6]
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat to protect skin and clothing. |
Engineering Controls:
-
Fume Hood: All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6]
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound waste.
Caption: Experimental workflow for the proper disposal of this compound.
1. Waste Identification and Segregation:
- Solid Waste: Unused or expired solid this compound.
- Liquid Waste: Solutions containing this compound (e.g., in DMSO).
- Contaminated Materials: Items such as pipette tips, tubes, and gloves that have come into direct contact with this compound.
2. Waste Collection:
- Collect all this compound waste in a dedicated, properly labeled hazardous waste container.
- The container should be made of a material compatible with the solvents used (e.g., polyethylene (B3416737) for DMSO solutions).
- Ensure the waste container is kept closed except when adding waste.[1]
3. Decontamination of Labware:
- Reusable labware (e.g., glassware) should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol (B145695) or acetone) to remove residual this compound.
- The rinsate from this cleaning process must be collected and disposed of as hazardous waste.
4. Storage:
- Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[2][3]
- This area should be away from general lab traffic and clearly marked.
5. Final Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.
Logical Relationship of Disposal Considerations
The proper disposal of a research chemical like this compound is governed by a hierarchy of safety and regulatory considerations.
Caption: Logical relationship of factors influencing disposal procedures.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory. Always consult your institution's specific guidelines for chemical waste management.
References
- 1. vumc.org [vumc.org]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. wilcoprime.com [wilcoprime.com]
Personal protective equipment for handling Alkbh5-IN-5
Immediate Safety Protocols
Given that Alkbh5-IN-5 is an inhibitor of a fundamental biological process (m6A demethylation), it should be handled with caution as a potentially hazardous compound.[1][2] All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3] An eyewash station and safety shower must be readily accessible.[4]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact, as well as inhalation.[5] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical splash goggles with side-shields. A face shield may be required for procedures with a high risk of splashing.[6][7] | Protects against accidental splashes of the compound in solution or contact with the powder form. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[5] Gloves should be inspected before use and changed regularly, especially if contaminated.[8] | Prevents skin absorption of the chemical. Double gloving may be appropriate for handling concentrated solutions or the pure compound. |
| Body Protection | A fully buttoned lab coat, preferably made of a chemical-resistant material.[6] | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of inhaling dust (when handling the powder) or aerosols, and work cannot be conducted in a fume hood.[5][6] | Minimizes the risk of respiratory tract exposure to the potent compound. |
| Foot Protection | Closed-toe shoes that cover the entire foot.[9] | Protects feet from spills and falling objects. |
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposing of this compound is essential for laboratory safety and environmental responsibility.
Experimental Workflow:
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Guidance:
-
Preparation :
-
Handling :
-
Disposal :
-
Waste Segregation : All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), are considered hazardous waste.[3]
-
Solid Waste : Collect contaminated solid materials in a designated, leak-proof, and clearly labeled hazardous waste container.[3]
-
Liquid Waste : Dispose of solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[4] The container must be chemically compatible with the solvent used.
-
Empty Containers : The original container of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10] After rinsing and air-drying, the label on the empty container should be defaced before disposal according to your institution's guidelines.[10]
-
Labeling : All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the quantity, and the date.[4]
-
Storage and Pickup : Store sealed waste containers in a designated satellite accumulation area within the laboratory.[4] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal in accordance with federal, state, and local regulations.[3][11]
-
References
- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. M6A Demethylase ALKBH5 in Human Diseases: From Structure to Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. falseguridad.com [falseguridad.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. hazmatschool.com [hazmatschool.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
